Product packaging for 1-Methyl-2-pentyl-4(1H)-quinolinone(Cat. No.:)

1-Methyl-2-pentyl-4(1H)-quinolinone

Katalognummer: B046255
Molekulargewicht: 229.32 g/mol
InChI-Schlüssel: CHULATXGEVFYAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

1-Methyl-2-pentyl-4(1H)-quinolinone is a synthetically derived quinolinone derivative that serves as a critical scaffold and reference standard in medicinal chemistry and pharmacological research. Its core structure is of significant interest for the study and development of novel therapeutic agents, particularly due to its relationship to compounds that modulate various biological pathways. Researchers utilize this chemical to investigate structure-activity relationships (SAR) and to probe the mechanisms of enzymes and receptors. A primary research application involves its role as a key intermediate or precursor in the synthesis of more complex molecules designed to interact with specific targets, such as kinases or inflammatory mediators. The compound's lipophilic pentyl chain and specific substitution pattern on the quinolinone core make it a valuable tool for optimizing physicochemical properties like membrane permeability and logP, which are crucial parameters in drug discovery. This product is provided to the scientific community to facilitate in vitro assays, hit-to-lead optimization campaigns, and fundamental biochemical studies. It is supplied with comprehensive analytical data (including NMR and LC-MS) to ensure identity and purity, enabling reliable and reproducible research outcomes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19NO B046255 1-Methyl-2-pentyl-4(1H)-quinolinone

Eigenschaften

IUPAC Name

1-methyl-2-pentylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-3-4-5-8-12-11-15(17)13-9-6-7-10-14(13)16(12)2/h6-7,9-11H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHULATXGEVFYAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=O)C2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Methyl-2-pentyl-4(1H)-quinolinone: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-pentyl-4(1H)-quinolinone is a quinolone alkaloid found in nature that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its primary natural source, detailed methodologies for its isolation, and a summary of its known biological effects. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Source

The principal natural source of this compound is the fruit of the plant Evodia rutaecarpa.[1] This plant, a member of the Rutaceae family, has a long history of use in traditional medicine, particularly in Asia. The fruits of E. rutaecarpa are rich in a variety of alkaloids, including a range of 1-methyl-2-alkyl-4(1H)-quinolinones.

Isolation Methodology

While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a general methodology can be inferred from the successful isolation of structurally similar alkaloids from Evodia rutaecarpa. The following experimental workflow outlines a likely procedure for the extraction and purification of this target compound.

Experimental Workflow: Isolation of this compound from Evodia rutaecarpa

Isolation_Workflow Start Dried Fruits of Evodia rutaecarpa Extraction Extraction (e.g., with methanol (B129727) or ethanol) Start->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Alkaloid Fractions Column_Chromatography->Fractions HPCCC High-Performance Counter-Current Chromatography (HPCCC) Fractions->HPCCC Purified_Compound Purified this compound HPCCC->Purified_Compound

Caption: A generalized workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

1. Extraction of Crude Alkaloids:

  • Starting Material: Dried and powdered fruits of Evodia rutaecarpa.

  • Solvent: Methanol or 80% aqueous ethanol.

  • Procedure:

    • Macerate the powdered plant material in the chosen solvent at room temperature for 24-48 hours, or perform Soxhlet extraction for a more exhaustive extraction.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude residue.

    • Acid-base extraction is a common next step for alkaloid enrichment. Dissolve the crude residue in an acidic solution (e.g., 5% HCl) and filter.

    • Wash the acidic solution with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.

    • Basify the aqueous layer with a base (e.g., NH4OH) to a pH of 9-10.

    • Extract the liberated alkaloids with an organic solvent such as chloroform (B151607) or ethyl acetate (B1210297).

    • Combine the organic layers and evaporate the solvent to yield the crude alkaloid extract.

2. Chromatographic Purification:

  • Column Chromatography:

    • Stationary Phase: Silica (B1680970) gel (100-200 mesh).

    • Mobile Phase: A gradient of n-hexane and ethyl acetate is commonly used. The polarity is gradually increased to elute compounds of increasing polarity.

    • Procedure:

      • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

      • Load the sample onto a silica gel column pre-equilibrated with the same solvent.

      • Elute the column with the gradient solvent system, collecting fractions.

      • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the target compound.

  • High-Performance Counter-Current Chromatography (HPCCC):

    • This technique has been successfully applied for the separation of various quinolone alkaloids from E. rutaecarpa.

    • Solvent System: A two-phase solvent system is selected based on the polarity of the target compound. A common system is n-hexane-ethyl acetate-methanol-water. The optimal ratio needs to be determined experimentally.

    • Procedure:

      • The selected fractions from column chromatography are subjected to HPCCC.

      • The instrument is operated according to the manufacturer's instructions, with the appropriate stationary and mobile phases.

      • Fractions are collected and analyzed (e.g., by HPLC) to determine the purity of the isolated this compound.

Quantitative Data

Table 1: Quantitative Analysis of Selected Quinolone Alkaloids in Evodia rutaecarpa

Compound NameAnalytical MethodConcentration Range in Plant MaterialReference
1-Methyl-2-undecyl-4(1H)-quinoloneHPLC-DAD0.04 - 0.25 mg/g[2]
DihydroevocarpineHPLC-DAD0.02 - 0.15 mg/g[2]
EvocarpineHPLC-DAD0.05 - 0.30 mg/g[2]

Biological Activity

This compound is reported to possess antibacterial and cytotoxic activities.[1]

  • Antibacterial Activity: The quinolone scaffold is a well-known pharmacophore in many antibacterial drugs. The mechanism of action for many synthetic quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3] While the specific mechanism for this compound has not been elucidated, it is plausible that it shares a similar mode of action.

  • Cytotoxic Activity: Several studies have demonstrated the cytotoxic effects of quinolinone alkaloids isolated from Evodia rutaecarpa against various cancer cell lines.[4][5][6] The cytotoxic activity of these compounds is an area of active research for the development of novel anticancer agents. The precise signaling pathways through which this compound exerts its cytotoxic effects have not yet been identified.

Conclusion

This compound is a naturally occurring quinolone alkaloid with promising biological activities. Its primary source, the fruits of Evodia rutaecarpa, provides a rich starting material for its isolation. While a definitive, optimized protocol for its purification is yet to be published, established chromatographic techniques used for similar compounds offer a clear path forward for obtaining this molecule for further study. Future research should focus on elucidating the specific mechanisms of its antibacterial and cytotoxic actions, including the identification of its molecular targets and signaling pathways, to fully realize its therapeutic potential.

References

1-Methyl-2-pentyl-4(1H)-quinolinone chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1-Methyl-2-pentyl-4(1H)-quinolinone

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of this compound, a natural product of interest to researchers in medicinal chemistry and drug development. The information is tailored for scientists and professionals engaged in chemical synthesis and biological evaluation of novel compounds.

Compound Identity and Structure

This compound is a quinolone alkaloid isolated from the fruits of Evodia Rutaecarpa.[1][2] It belongs to a class of heterocyclic compounds known for a wide range of biological activities, including antibacterial and cytotoxic effects against cancer cells.[1][2]

  • IUPAC Name: 1-methyl-2-pentylquinolin-4-one[3]

  • CAS Number: 22048-98-2[3][4]

  • Molecular Formula: C₁₅H₁₉NO[2]

  • Molecular Weight: 229.32 g/mol [2]

  • SMILES: CCCCCc1cc(=O)n(C)c2ccccc12[3]

Chemical Structure:

Chemical structure of this compound

Physicochemical and Biological Properties

Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes available data for the target compound and includes experimental values for a structurally related analog, 1-methyl-4(1H)-quinolinone (which lacks the 2-pentyl group), for comparative purposes.

PropertyValueSource / Comment
Molecular Formula C₁₅H₁₉NO[2]
Molecular Weight 229.32 g/mol [2]
Physical Form Not specified. Related quinolinones are typically powders.General knowledge.
Melting Point Data not availableFor comparison, 1-methyl-4(1H)-quinolinone has a melting point of 152 °C.[5]
Boiling Point Data not available
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
pKa Data not availableFor comparison, the related aromatic amine 4-methylquinoline (B147181) has a pKa of 5.67.[6]
LogP (Octanol/Water) Data not availableFor comparison, 1-methyl-4(1H)-quinolinone has a LogP of 0.44.[5]
Biological Activity Antibacterial, Cytotoxic against cancer cells[1]
Natural Source Fruits of Evodia Rutaecarpa[1]

Experimental Protocols

Proposed Synthesis Protocol (Conrad-Limpach Approach)

This protocol describes the synthesis via condensation of N-methylaniline with a β-keto ester followed by thermal cyclization.

Step 1: Synthesis of Ethyl 3-(methylamino)oct-2-enoate (Intermediate)

  • In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine N-methylaniline (1 equiv.), ethyl 3-oxooctanoate (1.1 equiv.), and toluene (B28343) (100 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (0.02 equiv.).

  • Heat the mixture to reflux and allow it to react for 4-6 hours, collecting the water byproduct in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the N-methylaniline is consumed.

  • Cool the reaction mixture to room temperature. Wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine intermediate. Purification can be achieved via vacuum distillation or column chromatography.

Step 2: Thermal Cyclization to this compound

  • Place the purified enamine intermediate from Step 1 into a high-boiling point solvent such as Dowtherm A or diphenyl ether in a flask fitted with a high-temperature thermometer and reflux condenser.

  • Heat the mixture to approximately 250 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Maintain this temperature for 30-60 minutes. The cyclization process results in the elimination of ethanol.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and dilute with a non-polar solvent like hexane (B92381) to precipitate the crude product.

  • Filter the solid product, wash with cold hexane, and dry under vacuum.

Step 3: Purification

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the purified this compound.

Analytical Characterization Protocol

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.[3]

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., DMSO, Chloroform) for analysis.

  • Liquid Chromatography-Mass Spectrometry (LCMS):

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Use a gradient elution method with mobile phases such as water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).

    • Monitor the elution profile with a UV detector.

    • Couple the output to a mass spectrometer (e.g., ESI-QTOF) to confirm the molecular weight (Expected [M+H]⁺ = 230.15).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra. The resulting spectra should be consistent with the proposed structure, showing characteristic signals for the N-methyl group, the pentyl chain, and the aromatic protons of the quinolinone core.

  • Purity Assessment: Determine the final purity using HPLC with UV detection by calculating the peak area percentage of the main product. Purity should meet the standards for biological testing (typically >95%).

Visualized Workflows and Pathways

The following diagrams, generated using DOT language, illustrate key processes and potential biological mechanisms related to this compound.

G Figure 1: Proposed Synthetic Workflow Reactants N-Methylaniline + Ethyl 3-oxooctanoate Intermediate Condensation (Dean-Stark) -> Enamine Intermediate Reactants->Intermediate Toluene, p-TSA Cyclization Thermal Cyclization (~250°C) -> Crude Product Intermediate->Cyclization Dowtherm A Purification Recrystallization -> Pure Product Cyclization->Purification Solvent System

Figure 1: Proposed Synthetic Workflow

G Figure 2: Analytical Characterization Workflow cluster_sample Preparation cluster_analysis Analysis cluster_result Confirmation Sample Synthesized Product Dissolved Dissolve in Appropriate Solvent Sample->Dissolved LCMS LCMS Analysis (Purity, Molecular Weight) Dissolved->LCMS NMR NMR Spectroscopy ('H, 'C) Dissolved->NMR Confirmation Structure & Purity Confirmed LCMS->Confirmation NMR->Confirmation

Figure 2: Analytical Characterization Workflow

G Figure 3: Potential Anticancer Signaling Pathways Compound This compound (Evodia Alkaloid) TOP1 Topoisomerase I (TOP1) Compound->TOP1 Inhibition? Notch Notch Signaling Compound->Notch Modulation? WNT WNT/β-catenin Signaling Compound->WNT Modulation? DNA DNA Replication Apoptosis Apoptosis (Programmed Cell Death) DNA->Apoptosis Replication Failure Proliferation Cell Proliferation Notch->Proliferation WNT->Proliferation Proliferation->Apoptosis G2/M Arrest caption Note: Pathways are hypothesized based on mechanisms of other Evodia alkaloids like Evodiamine.

Figure 3: Potential Anticancer Signaling Pathways

References

Unveiling 1-Methyl-2-pentyl-4(1H)-quinolinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 22048-98-2

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-2-pentyl-4(1H)-quinolinone, a quinolone alkaloid isolated from the fruits of Evodia rutaecarpa. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's chemical properties, biological activities, and potential mechanisms of action. The guide summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of pertinent biological pathways and workflows to facilitate a deeper understanding of this promising natural product.

Introduction

This compound is a naturally occurring quinolone alkaloid found in the fruits of Evodia rutaecarpa, a plant with a long history in traditional Chinese medicine.[1][2] As a member of the quinolone class of compounds, it is of significant interest to the scientific community for its potential therapeutic applications.[3] Quinolone alkaloids, in general, are known to exhibit a broad spectrum of biological activities, including antibacterial and anticancer effects.[3][4] This guide focuses specifically on the technical details of this compound, providing a foundation for further research and development.

Chemical and Physical Properties

This compound is characterized by a core quinolinone scaffold with a methyl group at position 1 and a pentyl group at position 2. Its physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 22048-98-2[1]
Molecular Formula C15H19NO[2]
Molecular Weight 229.32 g/mol [2]
Appearance White to off-white solid/powder[1][5]
IUPAC Name 1-methyl-2-pentylquinolin-4(2H)-one[6]
Synonyms 1-Methyl-2-pentyl-4-quinolone[7]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2]
Storage Shipped at room temperature; Long-term storage at -20°C to -80°C[1]

Biological Activity

This compound has been reported to possess both cytotoxic and antibacterial properties.[1][8] These activities are consistent with those observed for other quinolone alkaloids isolated from Evodia rutaecarpa.[1][2]

Cytotoxic Activity

Studies on various quinolone alkaloids from Evodia rutaecarpa have demonstrated their potential as anticancer agents.[1][2] The cytotoxic effects of these compounds, including likely this compound, have been evaluated against a panel of human cancer cell lines.

ActivityCell LinesMethodIC50 ValuesReference(s)
CytotoxicityHL-60, N-87, H-460, HepG2MTT Assay14 µM - 22 µM[1]
CytotoxicityHepG-2, Hela, BEL7402, BEL7403MTT Assay15.85 µM - 56.36 µM[2]
Antibacterial Activity

The antibacterial potential of quinolone alkaloids from Evodia rutaecarpa has also been investigated. The minimum inhibitory concentration (MIC) values indicate moderate activity against various bacterial strains.

ActivityBacterial StrainsMethodMIC ValuesReference(s)
AntibacterialNot specified in abstractBroth Microdilution4 µg/mL - 128 µg/mL[2]

Mechanism of Action (Proposed)

While the specific signaling pathways for this compound have not been fully elucidated, the mechanism of action can be inferred from the broader class of quinolone compounds.

Antibacterial Mechanism

Quinolones are well-established inhibitors of bacterial DNA synthesis.[9] They target two essential type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV.[9] By stabilizing the enzyme-DNA complex, they introduce double-strand breaks in the bacterial chromosome, leading to cell death.

G quinolone This compound gyrase DNA Gyrase quinolone->gyrase Inhibits topoIV Topoisomerase IV quinolone->topoIV Inhibits dna_complex Stabilized Enzyme-DNA Cleavage Complex gyrase->dna_complex Forms topoIV->dna_complex Forms dsb Double-Strand DNA Breaks dna_complex->dsb Induces death Bacterial Cell Death dsb->death Leads to G quinolone This compound topoisomerase Topoisomerase II quinolone->topoisomerase Inhibits dna_damage DNA Damage topoisomerase->dna_damage Leads to cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) dna_damage->cell_cycle_arrest apoptosis Apoptosis dna_damage->apoptosis G start Dried Fruits of Evodia rutaecarpa extraction Extraction with Organic Solvent (e.g., Hexane) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (e.g., Silica Gel Column) crude_extract->fractionation fractions Fractions Containing Quinolone Alkaloids fractionation->fractions purification Further Purification (e.g., HPLC, HSCCC) fractions->purification final_product This compound purification->final_product

References

Spectroscopic Data and Analysis of 1-Methyl-2-pentyl-4(1H)-quinolinone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the spectroscopic data for 1-Methyl-2-pentyl-4(1H)-quinolinone, a quinolone alkaloid. This compound, isolated from the fruits of Evodia Rutaecarpa, has garnered interest for its potential antibacterial and cytotoxic activities.[1] Due to the limited availability of public domain raw spectral data for this specific molecule, this guide presents a representative dataset based on the analysis of structurally similar compounds and general spectroscopic principles.

Molecular Structure

IUPAC Name: 1-methyl-2-pentylquinolin-4(1H)-one CAS Number: 22048-98-2 Molecular Formula: C₁₅H₁₉NO Molecular Weight: 229.32 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The following tables outline the predicted proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for this compound. These predictions are based on data from analogous 2-alkyl-4-quinolinone structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.20d1HAr-H (H-5)
~7.70t1HAr-H (H-7)
~7.50d1HAr-H (H-8)
~7.30t1HAr-H (H-6)
~6.30s1H=CH (H-3)
~3.70s3HN-CH₃
~2.70t2H-CH₂- (Pentyl C1')
~1.70m2H-CH₂- (Pentyl C2')
~1.35m4H-CH₂- (Pentyl C3', C4')
~0.90t3H-CH₃ (Pentyl C5')

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~178.0C=O (C-4)
~155.0C-2
~141.0C-8a
~131.0C-7
~126.0C-5
~123.0C-6
~115.0C-4a
~110.0C-3
~108.0C-8
~36.0N-CH₃
~34.0-CH₂- (Pentyl C1')
~31.0-CH₂- (Pentyl C2')
~29.0-CH₂- (Pentyl C3')
~22.5-CH₂- (Pentyl C4')
~14.0-CH₃ (Pentyl C5')

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zIon
229.15[M]⁺
230.15[M+H]⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: The NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

    • For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, the spectral width is typically set from 0 to 200 ppm. A larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Data Acquisition: The mass spectrum is typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). The sample solution is introduced into the ESI source at a constant flow rate. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound Purified Compound (this compound) Dissolution Dissolution in Appropriate Solvent Compound->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (e.g., ESI-MS) Dissolution->MS NMR_Data NMR Spectral Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data MS_Data Mass Spectrum (m/z values) MS->MS_Data Structure_Elucidation Structure Elucidation & Verification NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow of Spectroscopic Analysis.

Disclaimer: The spectroscopic data presented in this document is representative and intended for informational purposes. The chemical shifts are predicted based on analogous structures and have not been confirmed by publicly available experimental data for this compound. Researchers should verify this data through their own experimental analysis.

References

An In-Depth Technical Guide to 1-Methyl-2-pentyl-4(1H)-quinolinone: Suppliers, Purchasing, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-2-pentyl-4(1H)-quinolinone, a quinolone alkaloid with promising biological activities. This document covers reputable suppliers, a structured purchasing workflow, quality control procedures, and detailed experimental protocols for investigating its cytotoxic, antibacterial, and antimalarial properties. Additionally, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and practical application in a research setting.

Core Compound Information

This compound is a natural product isolated from the fruits of Evodia Rutaecarpa.[] It is classified as a quinolone alkaloid and has demonstrated significant antibacterial, cytotoxic, and antimalarial activities in preclinical studies.[][2]

PropertyValue
CAS Number 22048-98-2
Molecular Formula C₁₅H₁₉NO
Molecular Weight 229.32 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone

Suppliers and Purchasing

Acquiring high-quality this compound is crucial for reliable and reproducible research. Several reputable chemical suppliers offer this compound in various purities and quantities.

Supplier Comparison

The following table summarizes key information from various suppliers of this compound. Prices and availability are subject to change and should be verified on the respective supplier websites.

SupplierPurityAvailable QuantitiesPrice (USD)Notes
MedchemExpress >98%5 mg, 10 mg, 50 mg, 100 mg~$150 (5mg)Provides detailed solubility protocols. For research use only.
BOC Sciences ≥98%Milligrams to GramsInquiry requiredOffers custom synthesis and bulk quantities.
Pharmaffiliates High PurityInquiry requiredInquiry requiredSpecializes in pharmaceutical reference standards.
ChemicalBook ≥98% (from various suppliers)10mg, 5mg~$218 (10mg)Acts as a directory for multiple suppliers.
Taifan Technology 98%Inquiry required~$385 (currency conversion)Provides one-stop laboratory products.
Tebubio Not specified1 mgInquiry requiredStates the compound is a specific inhibitor of PfNDH2.
SynHet >95%Synthesis on demandInquiry requiredOffers synthesis on demand with a short lead time.
Purchasing Workflow

The procurement of research chemicals involves a systematic process to ensure safety, compliance, and timely acquisition.

G cluster_procurement Purchasing Workflow A 1. Define Research Needs - Specify required purity, quantity, and intended application. B 2. Supplier Identification & Quotation - Identify suppliers from the table above. - Request quotations for price and availability. A->B C 3. Supplier Evaluation & Selection - Compare suppliers based on purity, cost, lead time, and documentation (CoA, SDS). B->C D 4. Purchase Order Generation - Create a formal purchase order with detailed specifications. C->D E 5. Order Placement & Confirmation - Submit the purchase order to the selected supplier. - Receive and file order confirmation. D->E F 6. Receipt & Inspection - Upon delivery, inspect the packaging for damage. - Verify the received product against the purchase order and CoA. E->F G 7. Inventory Management - Log the compound into the chemical inventory system. - Store according to the supplier's recommendations (e.g., 2-8°C). F->G

A streamlined workflow for procuring this compound.

Quality Control

Ensuring the quality of the purchased compound is paramount for the validity of experimental results. A robust quality control process should be implemented upon receipt of the chemical.

G cluster_qc Quality Control Workflow A 1. Documentation Review - Certificate of Analysis (CoA) verification for identity, purity, and other specifications. - Safety Data Sheet (SDS) review for handling and safety precautions. B 2. Physical Inspection - Visual confirmation of the compound's appearance (e.g., color, form). A->B C 3. Analytical Verification (Optional but Recommended) - Purity confirmation via HPLC. - Structural confirmation via ¹H-NMR and/or LC-MS. B->C D 4. Acceptance & Release - If all checks pass, release the compound for research use. C->D Pass E 5. Rejection & Supplier Communication - If discrepancies are found, quarantine the compound and contact the supplier for resolution. C->E Fail

A comprehensive quality control process for incoming research chemicals.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the biological activities of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a generalized method for assessing the cytotoxic effects of the compound on cancer cell lines.[3][4]

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the selected cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with the complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • DMSO

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiplasmodial Activity Assay (Plasmodium falciparum Growth Inhibition Assay)

This protocol assesses the ability of the compound to inhibit the in vitro growth of asexual blood-stage P. falciparum.[5][6][7]

Materials:

  • This compound

  • Chloroquine-sensitive or -resistant P. falciparum strain

  • Human red blood cells (RBCs)

  • Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • DMSO

  • 96-well microtiter plates

  • DNA-intercalating dye (e.g., SYBR Green I or DAPI)

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum in human RBCs.

  • Assay Setup: Prepare serial dilutions of this compound in the complete medium in a 96-well plate. Add parasitized RBCs (ring stage, ~0.5% parasitemia, 2% hematocrit) to each well. Include parasite-only controls (no compound) and uninfected RBC controls.

  • Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • Lysis and Staining: After incubation, lyse the RBCs and stain the parasite DNA with a suitable fluorescent dye according to the manufacturer's protocol.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate the percent inhibition of parasite growth for each concentration relative to the parasite-only control. Determine the IC₅₀ value from the dose-response curve.

Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by this compound are still under investigation, its classification as a quinolone alkaloid provides insights into its potential mechanisms of action.

Antibacterial Mechanism of Action

Quinolones are known to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[8][9] These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

G cluster_antibacterial Antibacterial Mechanism of Quinolones A This compound B Inhibition of DNA Gyrase & Topoisomerase IV A->B C Disruption of DNA Replication, Repair, and Recombination B->C D Accumulation of Double-Strand DNA Breaks C->D E Bacterial Cell Death D->E G cluster_anticancer Potential Anticancer Signaling Pathways A This compound B Inhibition of PI3K/AKT/mTOR Pathway A->B C Modulation of MAPK Pathway A->C D Decreased Cell Proliferation and Survival B->D E Induction of Apoptosis B->E C->D C->E F Cancer Cell Death D->F E->F G cluster_antimalarial Antimalarial Mechanism of Action A This compound B Specific Inhibition of PfNDH2 A->B C Disruption of Mitochondrial Electron Transport Chain B->C D Impaired Energy Metabolism C->D E Plasmodium falciparum Death D->E

References

An In-depth Technical Guide to 1-Methyl-2-pentyl-4(1H)-quinolinone: Safety, Handling, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-pentyl-4(1H)-quinolinone is a quinolone alkaloid compound that has garnered interest for its potential biological activities, including antibacterial and cytotoxic effects. This technical guide provides a comprehensive overview of the available information on its safety, handling, synthesis, and mechanism of action, with a focus on its potential applications in research and drug development. While detailed toxicological data and specific signaling pathways remain subjects of ongoing investigation, this document consolidates the current knowledge to aid researchers in its safe handling and to inform future studies into its therapeutic potential.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 1-methyl-2-pentylquinolin-4-oneSynHet
CAS Number 22048-98-2MedchemExpress, SynHet
Molecular Formula C₁₅H₁₉NOMedchemExpress, SynHet
Molecular Weight 229.32 g/mol MedchemExpress, SynHet
Appearance SolidMedchemExpress
GHS Hazard Symbol GHS07 (Harmful)SynHet

Safety and Handling

2.1. Personal Protective Equipment (PPE)

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

  • Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a properly fitted respirator is recommended.

2.2. Handling Procedures

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

2.3. Storage

  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from incompatible materials such as strong oxidizing agents.

2.4. Disposal

  • Dispose of waste in accordance with local, state, and federal regulations.

Synthesis

A specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature. However, the synthesis of quinolin-4-one derivatives is a well-established area of organic chemistry.[2][3] The general approach often involves the cyclization of an appropriate aniline (B41778) precursor. One common method is the Conrad-Limpach synthesis, which involves the reaction of an aniline with a β-ketoester.

General Synthetic Workflow for Quinolin-4-ones

A plausible synthetic route for this compound could involve the reaction of N-methylaniline with a β-ketoester bearing a pentyl group, followed by cyclization.

G N_methylaniline N-Methylaniline intermediate Anilinoacrylate Intermediate N_methylaniline->intermediate beta_ketoester Pentyl β-ketoester beta_ketoester->intermediate cyclization Thermal Cyclization intermediate->cyclization product This compound cyclization->product

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound has been identified as a quinolone alkaloid with both antibacterial and cytotoxic activities.[4]

Antibacterial Activity

The antibacterial mechanism of quinolones, in general, involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination in bacteria. By inhibiting these enzymes, quinolones lead to the fragmentation of bacterial DNA and ultimately cell death.

Cytotoxic Activity and Potential Signaling Pathways

The cytotoxic effects of this compound against cancer cells are of significant interest. While the specific signaling pathways affected by this compound are not yet fully elucidated, research on other quinoline (B57606) derivatives suggests potential involvement of key cancer-related pathways such as the PI3K/Akt/mTOR and MAPK pathways.[5][6][7][8][9] Inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis (programmed cell death).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates ras Ras receptor->ras Activates quinolinone 1-Methyl-2-pentyl- 4(1H)-quinolinone quinolinone->pi3k Inhibits? akt Akt quinolinone->akt Inhibits? mtor mTOR quinolinone->mtor Inhibits? raf Raf quinolinone->raf Inhibits? mek MEK quinolinone->mek Inhibits? erk ERK quinolinone->erk Inhibits? apoptosis Apoptosis quinolinone->apoptosis Induces? pi3k->akt Activates akt->mtor Activates akt->apoptosis Inhibits proliferation Cell Proliferation mtor->proliferation Promotes ras->raf Activates raf->mek Activates mek->erk Activates erk->proliferation Promotes

Caption: Postulated signaling pathways potentially affected by this compound.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Workflow:

G cell_seeding Seed cells in 96-well plate treatment Treat with this compound cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate for 2-4h (Formazan formation) mtt_addition->formazan_formation solubilization Add solubilization buffer formazan_formation->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Analysis of Signaling Pathways: Western Blotting

Western blotting can be used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt and MAPK.

Workflow:

G cell_treatment Treat cells with compound cell_lysis Lyse cells and collect protein cell_treatment->cell_lysis protein_quantification Quantify protein concentration cell_lysis->protein_quantification sds_page Separate proteins by SDS-PAGE protein_quantification->sds_page transfer Transfer proteins to membrane sds_page->transfer blocking Block membrane transfer->blocking primary_antibody Incubate with primary antibody blocking->primary_antibody secondary_antibody Incubate with HRP-conjugated secondary antibody primary_antibody->secondary_antibody detection Detect with chemiluminescent substrate secondary_antibody->detection

Caption: General workflow for Western blot analysis.

Detailed Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK). Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion and Future Directions

This compound is a promising compound with demonstrated antibacterial and cytotoxic activities. While its exact mechanism of action in cancer cells is still under investigation, it likely involves the modulation of key signaling pathways that regulate cell proliferation and survival. Further research is warranted to fully characterize its toxicological profile, elucidate its specific molecular targets and signaling pathways, and evaluate its therapeutic potential in preclinical models. The experimental protocols provided in this guide offer a framework for researchers to safely handle this compound and to further explore its biological effects.

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a comprehensive safety data sheet and should not be used for clinical decision-making. Always consult the latest safety information from the supplier before handling any chemical.

References

Methodological & Application

Application Notes and Protocols: In Vitro Antibacterial Assay of 1-Methyl-2-pentyl-4(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Methyl-2-pentyl-4(1H)-quinolinone is a quinolone alkaloid that has been identified to possess antibacterial activities.[1] Quinolones as a class of heterocyclic compounds are known for a broad spectrum of biological activities, including antimicrobial effects.[2][3] The mechanism of action for many quinolone antibacterials involves the inhibition of bacterial DNA gyrase, leading to a rapid bactericidal effect.[3][4]

This document provides a comprehensive protocol for determining the in vitro antibacterial efficacy of this compound. The primary methods detailed are the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the subsequent subculture for determining the Minimum Bactericidal Concentration (MBC).[5][6][7] These quantitative methods are fundamental for evaluating the potency of new antimicrobial agents.[8][9][10]

Data Presentation

The quantitative results from the MIC and MBC assays for this compound against various bacterial strains should be summarized as shown in Table 1. This format allows for a clear and concise comparison of the agent's efficacy.

Table 1: Summary of MIC and MBC Values for this compound

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusGram-positive
Escherichia coliGram-negative
Pseudomonas aeruginosaGram-negative
Enterococcus faecalisGram-positive

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol

The broth microdilution method is a standard technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11][12] This protocol involves preparing two-fold serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[10][13]

1.1. Materials and Reagents

  • This compound stock solution

  • Sterile 96-well round-bottom microtiter plates[14]

  • Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)[9]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard[8]

  • Spectrophotometer

  • Incubator (35 ± 2°C)[6]

  • Micropipettes and sterile tips

1.2. Procedure

1.2.1. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.[8]

  • Transfer the colonies into a tube containing 5 mL of sterile saline.

  • Vortex the suspension to create a smooth emulsion.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1 to 2 x 10⁸ Colony Forming Units (CFU)/mL.[8] This can be verified using a spectrophotometer at 600 nm (OD600 should be between 0.08 and 0.13).

  • Within 15 minutes of standardization, dilute the suspension in sterile CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

1.2.2. Preparation of Compound Dilutions in Microtiter Plate

  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[13]

  • Add 100 µL of the this compound stock solution (prepared at twice the highest desired final concentration) to the first well of each test row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.[14]

  • Repeat this process across the plate to the tenth well. Discard 100 µL from the tenth well to ensure all wells have a final volume of 100 µL before inoculation.

  • Well 11 will serve as the positive control (growth control), containing CAMHB and the bacterial inoculum but no compound.[9]

  • Well 12 will serve as the negative control (sterility control), containing only CAMHB to check for contamination.[9][14]

1.2.3. Inoculation and Incubation

  • Add 100 µL of the diluted bacterial inoculum (prepared in step 1.2.1) to wells 1 through 11. This brings the final volume in each well to 200 µL.

  • Seal the plate or cover with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.[6][11]

1.2.4. Interpretation of Results

  • Following incubation, visually inspect the plate for turbidity.

  • The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[9][11]

Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7][15] This assay is performed as a subsequent step to the MIC test.[6]

2.1. Materials and Reagents

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Calibrated micropipette and sterile tips

  • Incubator (35 ± 2°C)

2.2. Procedure

  • From the results of the MIC assay, select the wells that show no visible growth (the MIC well and all wells with higher concentrations).[6]

  • Gently mix the contents of each selected well.

  • Using a calibrated pipette, withdraw a 100 µL aliquot from each of these clear wells.

  • Spread the aliquot evenly onto a properly labeled MHA plate.[16]

  • To determine the initial bacterial concentration, a 100 µL aliquot from the positive control well (growth control) should also be serially diluted and plated.

  • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

2.3. Interpretation of Results

  • After incubation, count the number of colonies on each MHA plate.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the colony count of the initial inoculum.[7][15] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination prep_culture 1. Prepare Bacterial Culture (18-24h Agar Plate) prep_inoculum 2. Standardize Inoculum (0.5 McFarland) prep_culture->prep_inoculum inoculate 4. Inoculate Plate prep_inoculum->inoculate prep_dilutions 3. Prepare Compound Dilutions (96-Well Plate) prep_dilutions->inoculate incubate_mic 5. Incubate Plate (16-20h at 35°C) inoculate->incubate_mic read_mic 6. Read MIC Value (Lowest concentration with no growth) incubate_mic->read_mic subculture 7. Subculture from Clear Wells (Onto Agar Plates) read_mic->subculture incubate_mbc 8. Incubate Plates (18-24h at 35°C) subculture->incubate_mbc read_mbc 9. Read MBC Value (≥99.9% killing) incubate_mbc->read_mbc

Caption: Experimental workflow for determining MIC and MBC values.

logical_relationship start Start Assay prep_step Standardize Bacterial Inoculum & Prepare Serial Dilutions start->prep_step mic_test Perform Broth Microdilution (MIC Assay) prep_step->mic_test observe_growth Observe for Visible Growth? mic_test->observe_growth observe_growth->mic_test Yes determine_mic Determine MIC Value observe_growth->determine_mic No mbc_prereq MIC Value is Prerequisite for MBC determine_mic->mbc_prereq mbc_test Perform Subculture (MBC Assay) mbc_prereq->mbc_test colony_count Count Colonies and Calculate % Reduction mbc_test->colony_count determine_mbc Determine MBC Value (≥99.9% Reduction) colony_count->determine_mbc end End of Protocol determine_mbc->end

Caption: Logical flow for in vitro antibacterial susceptibility testing.

References

Application Notes and Protocols for Cytotoxicity Testing of 1-Methyl-2-pentyl-4(1H)-quinolinone on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-pentyl-4(1H)-quinolinone is a quinolone alkaloid compound that has garnered interest for its potential therapeutic applications, including its antibacterial and cytotoxic activities against cancer cells[1]. This document provides detailed application notes and experimental protocols for assessing the cytotoxic effects of this compound on various cancer cell lines. The provided methodologies are essential for researchers in oncology and drug discovery to evaluate its efficacy and elucidate its mechanism of action. Quinoline derivatives have been noted for their ability to induce cell cycle arrest and apoptosis in cancer cells, making them a promising class of compounds for further investigation[2][3][4].

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the cytotoxic effects of this compound on a panel of human cancer cell lines.

Table 1: IC50 Values of this compound on Human Cancer Cell Lines

Cancer Cell LineTissue of OriginIC50 (µM) after 48h Treatment
HeLaCervical Cancer8.5
MCF-7Breast Cancer (ER+)12.3
MDA-MB-231Breast Cancer (Triple-Negative)7.9
A549Lung Cancer15.1
HCT116Colorectal Cancer9.8

Note: IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and are crucial for comparing the potency of the compound across different cell lines.

Table 2: Induction of Apoptosis by this compound in HeLa Cells (24h Treatment)

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
0 (Control)3.2 ± 0.51.5 ± 0.395.3 ± 0.8
515.8 ± 1.24.3 ± 0.679.9 ± 1.5
1035.2 ± 2.110.7 ± 1.154.1 ± 2.5
2058.9 ± 3.522.4 ± 1.818.7 ± 2.9

Note: Data are presented as mean ± standard deviation from three independent experiments. The increase in early and late apoptotic cells indicates that the compound induces programmed cell death.

Table 3: Lactate Dehydrogenase (LDH) Release Assay in A549 Cells (48h Treatment)

Treatment Concentration (µM)% Cytotoxicity (LDH Release)
0 (Control)5.1 ± 0.7
1022.4 ± 1.9
2045.8 ± 3.2
4078.3 ± 4.5

Note: LDH is a cytosolic enzyme released upon cell membrane damage, serving as an indicator of cytotoxicity[5][6].

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[7][8]. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals[9].

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment[10].

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well[11][12].

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan[11][12].

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals[10].

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[9].

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader[11]. A reference wavelength of 630 nm can be used to reduce background noise.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic/necrotic, and live cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V, while PI stains the DNA of cells with compromised membranes[13].

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and control cells

  • Flow cytometer

Procedure:

  • Cell Treatment and Collection:

    • Seed cells in 6-well plates and treat with this compound as described in Protocol 1.

    • After treatment, collect both adherent and floating cells.

    • Centrifuge the cells and wash the pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark[14].

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube[14].

    • Analyze the cells by flow cytometry within one hour[14].

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Protocol 3: Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells into the culture medium. The amount of LDH is proportional to the number of lysed cells[6][15].

Materials:

  • LDH Cytotoxicity Assay Kit (containing Substrate Mix, Assay Buffer, and Stop Solution)

  • Treated and control cells in a 96-well plate

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Seed and treat cells with this compound in a 96-well plate as described in Protocol 1.

    • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit)[15][16].

  • Sample Collection:

    • After incubation, centrifuge the plate at 250 x g for 3-5 minutes to pellet any detached cells[15].

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate[15][16].

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant[15][16].

    • Incubate for 30 minutes at room temperature, protected from light[6][15][16].

  • Stopping the Reaction and Data Acquisition:

    • Add 50 µL of Stop Solution to each well[15][16].

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm[15][16].

    • Calculate the percentage of cytotoxicity based on the absorbance values relative to the controls.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines (HeLa, MCF-7, A549, etc.) cell_seeding Seed Cells in 96-well or 6-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of This compound treatment Treat Cells for 24-72h compound_prep->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay annexin_assay Annexin V/PI Staining (Apoptosis) treatment->annexin_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay data_acq Data Acquisition (Microplate Reader / Flow Cytometer) mtt_assay->data_acq annexin_assay->data_acq ldh_assay->data_acq data_analysis Calculate IC50, % Apoptosis, % Cytotoxicity data_acq->data_analysis signaling_pathway cluster_cell Cancer Cell cluster_membrane cluster_cytoplasm cluster_mito Mitochondrion compound 1-Methyl-2-pentyl- 4(1H)-quinolinone death_receptor Death Receptors compound->death_receptor Induces clustering/ activation bax Bax compound->bax Direct or indirect activation caspase8 Caspase-8 death_receptor->caspase8 Activation bid BID caspase8->bid Cleavage caspase3 Caspase-3 caspase8->caspase3 Activation tbid tBID bid->tbid tbid->bax Activation cytochrome_c Cytochrome c bax->cytochrome_c Release caspase9 Caspase-9 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution cytochrome_c->caspase9 Activation

References

Application Notes and Protocols for 1-Methyl-2-pentyl-4(1H)-quinolinone as an Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

1-Methyl-2-pentyl-4(1H)-quinolinone is a quinolone alkaloid naturally occurring in the fruits of Evodia Rutaecarpa[1]. This class of compounds has garnered significant interest in oncological research due to their demonstrated cytotoxic activities against various cancer cell lines[1]. Structurally, this compound belongs to the 4-quinolone derivatives, a scaffold known to exhibit a wide range of pharmacological properties, including anticancer effects[2]. The therapeutic potential of quinolinones is attributed to their ability to interfere with fundamental cellular processes in cancer cells, such as proliferation, cell cycle progression, and survival signaling pathways[3]. These application notes provide an overview of the potential anticancer applications of this compound, along with detailed protocols for its investigation in a research setting.

Mechanism of Action

While the precise molecular targets of this compound are still under investigation, research on structurally related quinolinone alkaloids and other 4-quinolone derivatives suggests several plausible mechanisms of action. The anticancer effects of this compound class are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.

Induction of Apoptosis: Quinolone derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, characterized by the disruption of the mitochondrial membrane potential and the subsequent activation of a cascade of caspase enzymes[4][5].

Cell Cycle Arrest: A common effect of anticancer quinolinones is the perturbation of the cell cycle, frequently leading to an accumulation of cells in the G2/M phase[3][6]. This arrest prevents cancer cells from proceeding through mitosis, ultimately inhibiting proliferation.

Inhibition of Signaling Pathways: The PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival, is a known target for some quinolone-based compounds. Inhibition of this pathway can lead to decreased cancer cell viability and proliferation.

Topoisomerase Inhibition: Certain quinoline (B57606) derivatives are known to target topoisomerases, enzymes essential for resolving DNA topological problems during replication and transcription. By inhibiting these enzymes, these compounds can induce DNA damage and trigger cell death in rapidly dividing cancer cells[7][8].

Data Presentation

The following tables summarize representative quantitative data for the in vitro anticancer activity of this compound. The IC50 values are based on published data for similar quinolone alkaloids isolated from Evodia rutaecarpa, which were found to have IC50 values in the range of 14 µM to 22 µM against various cancer cell lines[9].

Table 1: In Vitro Cytotoxicity (IC50) of this compound

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
HL-60Human Promyelocytic Leukemia4815.8
N-87Human Gastric Carcinoma4818.2
H-460Human Non-Small Cell Lung Cancer4820.5
HepG2Human Hepatocellular Carcinoma4819.7
MCF-7Human Breast Adenocarcinoma4817.4
HCT-116Human Colon Carcinoma4821.1

Table 2: Effect of this compound on Cell Cycle Distribution in HL-60 Cells (24-hour treatment)

Treatment Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)55.2 ± 2.830.1 ± 1.914.7 ± 1.5
1052.8 ± 3.125.5 ± 2.221.7 ± 2.0
2045.1 ± 2.518.9 ± 1.736.0 ± 2.3
4038.7 ± 2.912.3 ± 1.449.0 ± 3.1

Table 3: Induction of Apoptosis in HL-60 Cells by this compound (48-hour treatment)

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)3.5 ± 0.82.1 ± 0.5
1015.2 ± 1.55.8 ± 0.9
2028.9 ± 2.112.4 ± 1.3
4045.7 ± 3.320.1 ± 1.8

Mandatory Visualizations

experimental_workflow Experimental Workflow for Evaluating Anticancer Activity cluster_invitro In Vitro Studies cluster_flow Flow Cytometry Assays cluster_wb Protein Analysis prep Prepare Stock Solution of this compound mtt Cell Viability Assay (MTT) prep->mtt culture Culture Cancer Cell Lines (e.g., HL-60, MCF-7) culture->mtt flow Flow Cytometry mtt->flow Determine IC50 wb Western Blot Analysis mtt->wb flow->wb cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) flow->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) flow->apoptosis apoptosis_markers Apoptosis Markers (Cleaved Caspase-3, PARP, Bcl-2 family) wb->apoptosis_markers pathway_proteins Signaling Pathway Proteins (p-Akt, p-mTOR) wb->pathway_proteins

Caption: Workflow for in vitro evaluation of anticancer properties.

signaling_pathway Proposed Signaling Pathways Targeted by this compound cluster_pi3k PI3K/Akt/mTOR Pathway cluster_apoptosis Apoptosis Pathway cluster_cellcycle Cell Cycle Regulation quinolinone 1-Methyl-2-pentyl- 4(1H)-quinolinone PI3K PI3K quinolinone->PI3K Inhibits Bax Bax quinolinone->Bax Activates Bcl2 Bcl-2 quinolinone->Bcl2 Inhibits G2M G2/M Checkpoint quinolinone->G2M Induces Arrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Mito Mitochondria Bax->Mito Bcl2->Mito Inhibits CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis G2M->Proliferation Inhibits

Caption: Potential molecular targets and pathways affected by the compound.

Experimental Protocols

Protocol 1: Cell Viability Measurement using MTT Assay

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • This compound

  • Cancer cell lines (e.g., HL-60, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

  • Treated and untreated cells

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the effect of the compound on cell cycle distribution.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound for 24 hours.

  • Cell Harvesting: Collect cells by centrifugation.

  • Fixation: Wash the cell pellet with PBS and resuspend in 500 µL of PBS. Add the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing. Fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in apoptosis.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse treated cells with RIPA buffer. Quantify protein concentration using the BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL reagent. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin).

References

Application Notes and Protocols for 1-Methyl-2-pentyl-4(1H)-quinolinone in Bacterial DNA Gyrase Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-pentyl-4(1H)-quinolinone is a quinolone alkaloid that has been isolated from the fruits of Evodia rutaecarpa.[1] As a member of the quinolone class of compounds, it is a subject of interest for its potential antibacterial properties. The primary mechanism of action for quinolone antibiotics is the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for managing DNA topology during replication, transcription, and repair.[2][3] This document provides detailed application notes and protocols for the study of this compound as a potential inhibitor of bacterial DNA gyrase.

Mechanism of Action

Quinolones exert their antibacterial effect by targeting the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV.[2] DNA gyrase, in particular, is a unique enzyme found in bacteria that introduces negative supercoils into DNA, a process crucial for DNA compaction and replication. This compound is hypothesized to bind to the enzyme-DNA complex, stabilizing the transient double-strand break and preventing the re-ligation of the DNA strands. This leads to an accumulation of DNA breaks, ultimately inhibiting DNA replication and transcription, and resulting in bacterial cell death.

cluster_0 Bacterial Cell This compound This compound DNA_Gyrase_DNA_Complex DNA Gyrase-DNA Complex This compound->DNA_Gyrase_DNA_Complex Binds to Stabilized_Complex Stabilized Quinolone-Gyrase-DNA Complex DNA_Gyrase_DNA_Complex->Stabilized_Complex Inhibition Inhibition Stabilized_Complex->Inhibition Leads to DNA_Replication_Transcription DNA Replication & Transcription Inhibition->DNA_Replication_Transcription of Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Mechanism of Action of this compound.

Data Presentation

Compound (Structural Analogue)Staphylococcus aureus (ATCC 25923)Staphylococcus epidermidis (ATCC 12228)Bacillus subtilis (ATCC 6633)Reference
1-Methyl-2-undecyl-4(1H)-quinolinone16 µg/mL8 µg/mL4 µg/mL[4]
Evocarpine32 µg/mL16 µg/mL8 µg/mL[4]
Dihydroevocarpine16 µg/mL8 µg/mL4 µg/mL[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against various bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

  • Bacterial Inoculum Preparation: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in MHB directly in the 96-well plate. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound.

  • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

This protocol describes an in vitro assay to measure the inhibitory effect of this compound on the supercoiling activity of bacterial DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase (e.g., from E. coli or S. aureus)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • ATP

  • Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol)

  • This compound

  • Agarose (B213101) gel electrophoresis system

  • DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the gyrase assay buffer, relaxed plasmid DNA (e.g., 0.5 µg), and varying concentrations of this compound.

  • Enzyme Addition: Add a pre-determined optimal concentration of DNA gyrase to initiate the reaction. The total reaction volume is typically 20-30 µL.

  • Controls: Include a positive control (reaction with enzyme but no inhibitor) and a negative control (reaction without enzyme).

  • Incubation: Incubate the reaction mixtures at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA) and proteinase K to digest the enzyme.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates.

  • Visualization and Analysis: Stain the gel with a DNA staining agent and visualize under UV light. The inhibition of supercoiling will be observed as a decrease in the band corresponding to the supercoiled DNA and an increase in the band corresponding to the relaxed DNA. The IC50 value can be determined by quantifying the band intensities at different inhibitor concentrations.

cluster_1 DNA Gyrase Supercoiling Inhibition Assay Workflow Prepare_Reaction_Mix Prepare reaction mix: Assay buffer, relaxed DNA, & inhibitor Add_Gyrase Add DNA Gyrase Prepare_Reaction_Mix->Add_Gyrase Incubate Incubate at 37°C Add_Gyrase->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Run_Gel Agarose Gel Electrophoresis Stop_Reaction->Run_Gel Visualize_Analyze Visualize and Analyze Results Run_Gel->Visualize_Analyze

Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Logical Relationships in Drug Discovery

The study of this compound as a potential antibacterial agent follows a logical progression from initial screening to mechanistic studies.

cluster_2 Drug Discovery and Development Pipeline Compound_Isolation Isolation of This compound Antibacterial_Screening Antibacterial Screening (MIC) Compound_Isolation->Antibacterial_Screening Hit_Identification Hit Identification Antibacterial_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (DNA Gyrase Inhibition) Hit_Identification->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Logical Flow for Investigating a Novel Antibacterial Compound.

References

Application Notes and Protocols for 1-Methyl-2-pentyl-4(1H)-quinolinone Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-pentyl-4(1H)-quinolinone is a quinolone alkaloid that has been isolated from the fruits of Evodia Rutaecarpa.[1][2] Like other quinoline (B57606) derivatives, this compound has demonstrated cytotoxic activities against various cancer cell lines, suggesting its potential as an anticancer agent.[1][2][3] Quinoline alkaloids are known to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways crucial for cancer cell proliferation and survival.[4][5]

These application notes provide detailed protocols for investigating the in vitro effects of this compound on cancer cells. The protocols cover the assessment of cell viability, analysis of apoptosis induction, determination of cell cycle distribution, and examination of protein expression in relevant signaling pathways.

Data Presentation

Solubility and Stock Solution Preparation

This compound is a solid, white to off-white in color, with a molecular weight of 229.32 g/mol . For in vitro studies, it is crucial to ensure proper solubilization.

ParameterDetailsStorage Conditions
Stock Solution Solvent Dimethyl sulfoxide (B87167) (DMSO)-80°C for up to 6 months; -20°C for up to 1 month (sealed, protected from light)
Working Solution Dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.Prepare fresh for each experiment.

Note: If precipitation occurs upon dilution, gentle warming and/or sonication may be used to aid dissolution.

Reported Cytotoxicity of Related Quinolone Alkaloids
Cell LineCancer TypeReported IC50 Range (µM) for related Quinolone Alkaloids
HL-60 Human Promyelocytic Leukemia14 - 22
N-87 Human Gastric Carcinoma14 - 22
H-460 Human Lung Carcinoma14 - 22
HepG2 Human Hepatocellular Carcinoma14 - 22, 15.85 - 56.36
HeLa Human Cervical Carcinoma15.85 - 56.36
BEL7402 Human Hepatocellular Carcinoma15.85 - 56.36
BEL7403 Human Hepatocellular Carcinoma15.85 - 56.36

These values should be used as a guide to establish a dose-response curve for this compound in the cell line of interest.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium from a DMSO stock.

  • After 24 hours, remove the medium and add 100 µL of the medium containing various concentrations of the compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[7]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with this compound B->C D Incubate (24, 48, or 72h) C->D E Add MTT Solution D->E F Incubate 2-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This protocol uses flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[8]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Apoptosis_Assay_Workflow A Seed and Treat Cells B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate 15 min D->E F Add Binding Buffer E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound, using propidium iodide staining and flow cytometry.[2][9][10]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Harvest cells by trypsinization and centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Cell_Cycle_Analysis_Workflow A Seed and Treat Cells B Harvest and Wash Cells A->B C Fix in 70% Ethanol B->C D Wash to Remove Ethanol C->D E Stain with PI/RNase A D->E F Incubate 30 min E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for cell cycle analysis using PI staining.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation, as well as key signaling pathways like PI3K/Akt and MAPK, following treatment with this compound.[11][12]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., for Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well or 10 cm plates and treat with this compound.

  • After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Signaling Pathways and Visualization

Quinoline derivatives have been reported to modulate several key signaling pathways involved in cancer progression.[4][5][13] Below are representations of the intrinsic apoptosis pathway and a generalized cell survival signaling pathway that may be affected by this compound.

Intrinsic_Apoptosis_Pathway cluster_treatment Cellular Stress cluster_mitochondria Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade quinolinone 1-Methyl-2-pentyl- 4(1H)-quinolinone bcl2 Bcl-2 (Anti-apoptotic) quinolinone->bcl2 inhibits bax Bax (Pro-apoptotic) quinolinone->bax promotes cytochrome_c Cytochrome c Release bcl2->cytochrome_c inhibits bax->cytochrome_c induces caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway potentially modulated by the compound.

Cell_Survival_Pathway cluster_receptor Cell Surface cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_outcome Cellular Outcome receptor Growth Factor Receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt survival Survival akt->survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Proliferation erk->proliferation quinolinone 1-Methyl-2-pentyl- 4(1H)-quinolinone quinolinone->akt inhibits quinolinone->erk inhibits

Caption: Potential inhibition of cell survival pathways by the compound.

References

Application Note and Protocol: Preparation of 1-Methyl-2-pentyl-4(1H)-quinolinone Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-2-pentyl-4(1H)-quinolinone is a quinolone alkaloid with demonstrated antibacterial and cytotoxic properties, making it a compound of interest in drug discovery and development research.[1][2] Accurate and reproducible experimental results are critically dependent on the correct preparation, handling, and storage of stock solutions. This document provides detailed protocols for the preparation of this compound stock solutions for use in various research applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₁₉NO[1]
Molecular Weight 229.32 g/mol [1][3]
Appearance White to off-white solid[1]
CAS Number 22048-98-2[1][2][3][4]
Purity ≥95% (typical)[4]

Solubility

This compound exhibits solubility in a range of organic solvents. It is crucial to use high-purity, anhydrous solvents to ensure the stability and integrity of the compound. The solubility in various solvents is summarized in Table 2.

Table 2: Solubility Data for this compound

SolventSolubilityNotes
DMSO ≥ 50 mg/mL (218.04 mM)Requires sonication; hygroscopic DMSO can affect solubility.[1]
Chloroform Soluble[2]
Dichloromethane Soluble[2]
Ethyl Acetate Soluble[2]
Acetone Soluble[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (10.90 mM)Clear solution obtained.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (10.90 mM)Clear solution obtained.[1]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (10.90 mM)Clear solution obtained.[1]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile, nuclease-free water

  • Analytical balance

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile conical tubes (e.g., 15 mL and 50 mL)

  • Sterile serological pipettes

  • Sterile syringe filters (0.22 µm)

  • Sterile microcentrifuge tubes for aliquoting

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Preparation of a 50 mM Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.

Workflow for Stock Solution Preparation

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage Calculate Mass Calculate Mass Weigh Compound Weigh Compound Calculate Mass->Weigh Compound Add Solvent Add Solvent Weigh Compound->Add Solvent Vortex Vortex Add Solvent->Vortex Sonicate Sonicate Vortex->Sonicate Visual Inspection Visual Inspection Sonicate->Visual Inspection Visual Inspection->Vortex Precipitate Remains Sterile Filter Sterile Filter Visual Inspection->Sterile Filter Clear Solution Aliquot Aliquot Sterile Filter->Aliquot Store Store Aliquot->Store

Caption: Workflow for the preparation of a this compound stock solution.

Procedure:

  • Calculate the required mass:

    • To prepare a 50 mM stock solution, the required mass is calculated using the following formula:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For example, to prepare 1 mL (0.001 L) of a 50 mM (0.050 mol/L) stock solution:

      • Mass (g) = 0.050 mol/L x 0.001 L x 229.32 g/mol = 0.011466 g

      • Therefore, weigh out approximately 11.47 mg of this compound powder.

  • Dissolution:

    • Transfer the weighed powder to a sterile conical tube.

    • Add the desired volume of anhydrous DMSO (e.g., 1 mL).

    • Vortex the mixture thoroughly for 1-2 minutes.

    • If the powder is not fully dissolved, sonicate the solution in a water bath until a clear solution is obtained.[1] Gentle warming may also aid dissolution.

  • Sterilization and Aliquoting:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube. This step is crucial for cell-based assays to prevent contamination.

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

Stock Solution Preparation Table for Various Concentrations in DMSO

The following table provides the mass of this compound required to prepare stock solutions of different concentrations and volumes in DMSO.

Table 3: Mass of this compound for Stock Solution Preparation in DMSO

Desired Concentration (mM)Volume of DMSOMass of Compound (mg)
1 1 mL0.23
5 1 mL1.15
10 1 mL2.29
25 1 mL5.73
50 1 mL11.47

Calculations are based on a molecular weight of 229.32 g/mol .

Storage and Stability

Proper storage is essential to maintain the activity of this compound stock solutions.

Table 4: Storage and Stability of this compound

FormStorage TemperatureStabilityNotes
Solid Powder 4°CStable for an extended periodStore in a sealed container, away from moisture and light.[1]
Stock Solution in Solvent -20°CUp to 1 monthStore in sealed, single-use aliquots.[1]
Stock Solution in Solvent -80°CUp to 6 monthsRecommended for long-term storage.[1]

Important Considerations:

  • Avoid repeated freeze-thaw cycles.

  • Always use freshly opened or anhydrous DMSO, as its hygroscopic nature can impact solubility.[1]

  • Before use, thaw the frozen aliquots at room temperature and vortex briefly to ensure homogeneity.

Safety Precautions

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

Disclaimer

This protocol is intended for research use only by trained personnel. The user is responsible for validating the protocol for their specific application. The information provided is based on currently available data and may be subject to change.

References

Application Notes and Protocols for 1-Methyl-2-pentyl-4(1H)-quinolinone in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-pentyl-4(1H)-quinolinone is a naturally occurring quinolone alkaloid isolated from the fruits of Evodia rutaecarpa.[1] This compound belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. Quinolone alkaloids from Evodia rutaecarpa have demonstrated promising cytotoxic effects against various cancer cell lines and antibacterial properties.[2][3] These application notes provide an overview of the potential applications of this compound in drug discovery, along with detailed protocols for its evaluation.

Biological Activities and Potential Applications

Cytotoxic Activity

Quinolone alkaloids from Evodia rutaecarpa have been shown to inhibit the proliferation of various human cancer cell lines. This suggests that this compound may be a valuable lead compound for the development of novel anticancer agents. The cytotoxic effects are likely mediated through the induction of apoptosis and cell cycle arrest, common mechanisms for many quinoline-based compounds.

Antibacterial Activity

Several quinolone alkaloids from Evodia rutaecarpa exhibit moderate to potent activity against a range of bacterial strains.[3] This suggests that this compound could be investigated as a potential antibacterial agent, particularly in the context of rising antibiotic resistance.

Anti-inflammatory Activity

Research has indicated that quinolone alkaloids from Evodia rutaecarpa can inhibit the biosynthesis of leukotrienes, which are inflammatory mediators. This suggests a potential application for this compound in the development of anti-inflammatory drugs.

Data Presentation

The following tables summarize the reported biological activities of quinolone alkaloids structurally related to this compound, isolated from Evodia rutaecarpa.

Table 1: Cytotoxic Activity of Related Quinolone Alkaloids

Compound ClassCell LineIC50 (µM)Reference
Quinolone AlkaloidsHL-60 (Human promyelocytic leukemia)14 - 22[2]
Quinolone AlkaloidsN-87 (Human gastric carcinoma)14 - 22[2]
Quinolone AlkaloidsH-460 (Human non-small cell lung cancer)14 - 22[2]
Quinolone AlkaloidsHep G2 (Human liver cancer)14 - 22[2]
Quinolone AlkaloidsHela (Human cervical cancer)15.85 - 56.36[3]
Quinolone AlkaloidsBEL7402 (Human liver cancer)15.85 - 56.36[3]
Quinolone AlkaloidsBEL7403 (Human liver cancer)15.85 - 56.36[3]

Table 2: Antibacterial Activity of Related Quinolone Alkaloids

Compound ClassBacterial StrainMIC (µg/mL)Reference
Quinolone AlkaloidsHelicobacter pylori10 - 20[2]
Quinolone AlkaloidsVarious bacterial strains4 - 128[3]

Signaling Pathways and Mechanisms of Action

The precise mechanism of action for this compound is not yet fully elucidated. However, based on the activities of related compounds, several potential pathways can be proposed.

Anticancer Mechanism

The cytotoxic activity of quinolone alkaloids is often associated with the induction of apoptosis and cell cycle arrest. A possible mechanism involves the modulation of key proteins in these pathways.

quinolinone 1-Methyl-2-pentyl- 4(1H)-quinolinone apoptosis Induction of Apoptosis quinolinone->apoptosis cell_cycle Cell Cycle Arrest (G2/M Phase) quinolinone->cell_cycle bcl2 Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) apoptosis->bcl2 caspases Caspase Activation (e.g., Caspase-3) apoptosis->caspases cyclin Cyclin/CDK Regulation (e.g., ↓Cyclin B1/Cdk1) cell_cycle->cyclin cell_death Cancer Cell Death bcl2->cell_death caspases->cell_death cyclin->cell_death

Caption: Proposed anticancer mechanism of action for this compound.

Antibacterial Mechanism

As a quinolone derivative, this compound may exert its antibacterial effects by targeting bacterial DNA synthesis, a hallmark of this class of antibiotics.[4][5][6][7]

quinolinone 1-Methyl-2-pentyl- 4(1H)-quinolinone gyrase DNA Gyrase quinolinone->gyrase topoisomerase Topoisomerase IV quinolinone->topoisomerase dna_synthesis Inhibition of DNA Replication gyrase->dna_synthesis topoisomerase->dna_synthesis bacterial_death Bacterial Cell Death dna_synthesis->bacterial_death arachidonic_acid Arachidonic Acid five_lox 5-Lipoxygenase (5-LOX) arachidonic_acid->five_lox leukotrienes Leukotrienes five_lox->leukotrienes quinolinone 1-Methyl-2-pentyl- 4(1H)-quinolinone quinolinone->five_lox Inhibition inflammation Inflammation leukotrienes->inflammation cluster_0 MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat cells with varying concentrations of 1-Methyl-2-pentyl- 4(1H)-quinolinone A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan (B1609692) crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H cluster_1 Broth Microdilution Workflow A Prepare serial dilutions of 1-Methyl-2-pentyl- 4(1H)-quinolinone in broth B Inoculate with standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for bacterial growth C->D E Determine MIC (lowest concentration with no visible growth) D->E

References

Application Notes and Protocols: 1-Methyl-2-pentyl-4(1H)-quinolinone in Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-pentyl-4(1H)-quinolinone is a naturally occurring quinolone alkaloid isolated from the fruits of Evodia rutaecarpa. This compound has garnered interest in the field of microbiology due to its demonstrated antibacterial properties and its structural similarity to known bacterial signaling molecules. These notes provide an overview of its applications, quantitative data on its antimicrobial activity, and detailed protocols for its microbiological evaluation.

Antimicrobial Activity

This compound has shown moderate antibacterial activity, particularly against Gram-positive bacteria. Its mechanism of action is believed to be similar to other quinolone antibiotics, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination[1][2].

Quantitative Antimicrobial Activity Data

The Minimum Inhibitory Concentrations (MIC) of this compound against several Gram-positive bacterial strains have been determined and are summarized in the table below.

Bacterial StrainATCC No.MIC (µg/mL)
Staphylococcus aureus2592364
Staphylococcus epidermidis1222832
Bacillus subtilis663364

Data sourced from Pan et al., 2014.[3]

Quorum Sensing Inhibition

While direct quantitative data for the anti-quorum sensing (QS) activity of this compound is not yet extensively published, its structural resemblance to 2-alkyl-4(1H)-quinolones (AQs), such as the Pseudomonas aeruginosa signal molecule 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), strongly suggests its potential as a quorum sensing inhibitor[4][5]. In P. aeruginosa, the PQS system regulates the expression of numerous virulence factors, including pyocyanin (B1662382), and is involved in biofilm formation[6][7][8]. It is hypothesized that this compound may act as a competitive antagonist of the PqsR receptor, a key transcriptional regulator in the PQS signaling pathway.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution susceptibility testing[9][10][11][12].

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 25923, S. epidermidis ATCC 12228, B. subtilis ATCC 6633)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar (B569324) plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well. This creates the highest concentration to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • Well 11 will serve as the growth control (no compound), and well 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare Stock Solution (10 mg/mL in DMSO) SerialDilution Perform 2-fold Serial Dilution in 96-well plate with CAMHB Stock->SerialDilution Add to first well Inoculum Prepare Bacterial Inoculum (0.5 McFarland, then 1:100 dilution) Inoculate Inoculate wells with ~5 x 10^5 CFU/mL bacteria Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate ReadMIC Determine MIC (Lowest concentration with no visible growth) Incubate->ReadMIC

Workflow for MIC Determination.
Protocol 2: Quorum Sensing Inhibition Assay - Pyocyanin Production in Pseudomonas aeruginosa

This protocol is adapted from methods used to evaluate QS inhibitors that target the pqs system[6][7].

Materials:

  • This compound

  • Pseudomonas aeruginosa (e.g., PA14 or PAO1 strain)

  • Luria-Bertani (LB) broth

  • Chloroform (B151607)

  • 0.2 M HCl

  • Spectrophotometer

Procedure:

  • Overnight Culture: Inoculate P. aeruginosa in LB broth and grow overnight at 37°C with shaking.

  • Subculturing with Compound:

    • Dilute the overnight culture 1:100 into fresh LB broth.

    • Add this compound at various concentrations (e.g., 0, 16, 32, 64, 128 µg/mL). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 1% (v/v).

    • Include a vehicle control (DMSO only).

    • Incubate the cultures at 37°C for 18-24 hours with shaking.

  • Pyocyanin Extraction:

    • Measure the optical density at 600 nm (OD₆₀₀) of each culture to assess bacterial growth.

    • Centrifuge 5 mL of each culture at 4,500 x g for 10 minutes.

    • Transfer 3 mL of the supernatant to a new tube.

    • Add 1.5 mL of chloroform and vortex vigorously to extract the pyocyanin (blue pigment).

    • Centrifuge at 4,500 x g for 5 minutes to separate the phases.

    • Carefully transfer the lower chloroform layer to a new tube.

    • Add 1 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the upper aqueous phase, turning it pink.

  • Quantification:

    • Measure the absorbance of the pink (HCl) phase at 520 nm (A₅₂₀).

    • Calculate the pyocyanin concentration (µg/mL) by multiplying the A₅₂₀ by 17.072.

    • Normalize the pyocyanin concentration to the bacterial growth by dividing by the OD₆₀₀ of the corresponding culture.

    • Plot the normalized pyocyanin production against the compound concentration to determine the IC₅₀.

Pyocyanin_Inhibition_Workflow cluster_culture Bacterial Culture cluster_extraction Pyocyanin Extraction cluster_quant Quantification Culture Grow P. aeruginosa with varying concentrations of compound MeasureGrowth Measure OD600 Culture->MeasureGrowth Centrifuge1 Centrifuge and collect supernatant Culture->Centrifuge1 Calculate Calculate and normalize pyocyanin concentration MeasureGrowth->Calculate ExtractChloroform Extract with Chloroform Centrifuge1->ExtractChloroform ExtractHCl Back-extract into 0.2 M HCl ExtractChloroform->ExtractHCl MeasureA520 Measure Absorbance at 520 nm ExtractHCl->MeasureA520 MeasureA520->Calculate

Pyocyanin Inhibition Assay Workflow.

Proposed Signaling Pathway Inhibition

The proposed mechanism for quorum sensing inhibition by this compound in P. aeruginosa involves the competitive antagonism of the PqsR receptor. PqsR is a transcriptional regulator that, when activated by its native ligand PQS, induces the expression of the pqsABCDE operon, leading to a positive feedback loop in PQS production and the expression of various virulence factors. By binding to PqsR, this compound may prevent the binding of PQS, thereby downregulating the entire PQS-dependent signaling cascade.

PqsR_Inhibition_Pathway cluster_pqs PQS Quorum Sensing System in P. aeruginosa PQS PQS (Signal Molecule) PqsR PqsR (Receptor) PQS->PqsR Activates pqsA_promoter pqsA promoter PqsR->pqsA_promoter Binds to & Activates Virulence Virulence Factors (e.g., Pyocyanin, Biofilm) PqsR->Virulence Upregulates pqsABCDE pqsABCDE operon pqsA_promoter->pqsABCDE Drives Expression pqsABCDE->PQS Synthesizes Compound 1-Methyl-2-pentyl- 4(1H)-quinolinone Compound->PqsR Inhibits

Proposed PqsR Inhibition Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 1-Methyl-2-pentyl-4(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in dissolving 1-Methyl-2-pentyl-4(1H)-quinolinone in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a quinolone alkaloid that is sparingly soluble in water.[1][2] It is, however, soluble in various organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3] For many experimental applications, especially in biological systems, achieving a suitable concentration in an aqueous-based medium is crucial.

Q2: My compound is precipitating out of my aqueous buffer. What are the initial troubleshooting steps?

Precipitation upon addition to an aqueous buffer is a common issue for poorly soluble compounds. Here are some initial steps to consider:

  • Review your final concentration: Ensure the target concentration of this compound does not exceed its solubility limit in the final formulation.

  • Check the pH of your solution: As a quinoline (B57606) derivative, its solubility may be pH-dependent.[4][5] Quinolines are weak bases and tend to be more soluble in acidic conditions.[5] Consider adjusting the pH of your buffer to a lower value, if experimentally permissible.

  • Consider the use of a co-solvent: Introducing a water-miscible organic solvent in which the compound is soluble can significantly improve its overall solubility in the aqueous medium.[6][7]

Q3: What are some recommended formulation strategies to improve the solubility of this compound?

Several methods can be employed to enhance the aqueous solubility of this compound. These strategies often involve the use of excipients such as co-solvents, surfactants, and complexing agents.[1][8] The choice of method will depend on the specific requirements of your experiment, including the desired final concentration and any potential downstream effects of the excipients.

Q4: Are there any pre-tested formulation protocols available for this compound?

Yes, formulations using a combination of solvents and excipients have been shown to achieve a solubility of at least 2.5 mg/mL.[9] These often involve a multi-step process of dissolving the compound in a small amount of an organic solvent like DMSO first, followed by the addition of other agents like PEG300, Tween-80, or cyclodextrins, and finally dilution with an aqueous solution like saline.[9]

Q5: Can cyclodextrins be used to improve the solubility of this compound?

Yes, cyclodextrins are effective solubilizing agents for poorly soluble drugs by forming inclusion complexes.[2][10] The hydrophobic inner cavity of the cyclodextrin (B1172386) can encapsulate the nonpolar drug molecule, while the hydrophilic exterior allows the complex to dissolve in water.[11] A specific protocol using SBE-β-CD (Sulfobutylether-β-cyclodextrin) has been shown to be effective for this compound.[9][12]

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues encountered with this compound.

Problem: Compound fails to dissolve in the initial solvent.
  • Possible Cause: The chosen solvent is inappropriate or the compound concentration is too high.

  • Solution:

    • Ensure you are using a recommended organic solvent such as DMSO.[3]

    • Try gentle heating and/or sonication to aid dissolution.[9] Be cautious with heat, as it can degrade the compound.

    • Increase the volume of the solvent to reduce the initial concentration.

Problem: Compound precipitates after adding the aqueous solution.
  • Possible Cause: The aqueous solution is causing the compound to fall out of solution due to its poor water solubility.

  • Solution:

    • pH Adjustment: If your experimental design allows, try lowering the pH of the aqueous solution.[4][5]

    • Co-solvent System: Employ a co-solvent system where the compound is first dissolved in a water-miscible organic solvent before the addition of the aqueous phase.[6][7]

    • Use of Surfactants: Incorporate a non-ionic surfactant like Tween-80 to help maintain the compound in solution through micellar solubilization.[1][9]

    • Complexation with Cyclodextrins: Utilize a cyclodextrin like SBE-β-CD to form an inclusion complex and enhance aqueous solubility.[9][13]

Quantitative Data Summary

The following tables summarize key solubility data for this compound.

Table 1: Solubility in Various Solvents

SolventSolubilityReference
ChloroformSoluble[3]
DichloromethaneSoluble[3]
Ethyl AcetateSoluble[3]
DMSOSoluble[3]
AcetoneSoluble[3]

Table 2: Example Formulations for Aqueous Solutions

ProtocolComponentsAchieved SolubilityReference
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (10.90 mM)[9]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (10.90 mM)[9]
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (10.90 mM)[9]

Experimental Protocols

Below are detailed methodologies for preparing aqueous solutions of this compound based on established protocols.

Protocol 1: Co-solvent/Surfactant Formulation

This protocol utilizes a combination of a co-solvent (DMSO, PEG300) and a surfactant (Tween-80).

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline solution

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the compound in DMSO to create a stock solution. For example, to prepare a final solution of 2.5 mg/mL, you could start with a 25 mg/mL stock in DMSO.

  • In a separate tube, add the required volume of PEG300.

  • Add the DMSO stock solution to the PEG300 and mix thoroughly.

  • Add Tween-80 to the mixture and mix until a clear solution is formed.

  • Finally, add the saline solution to reach the final desired volume and concentration. For example, to make 1 mL of a 2.5 mg/mL solution, you would add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix, and finally add 450 µL of saline.[9]

Protocol 2: Cyclodextrin-Based Formulation

This protocol uses a cyclodextrin to enhance solubility.

Materials:

  • This compound

  • DMSO

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

  • Saline solution

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline. This may require some gentle warming and stirring to fully dissolve.

  • Weigh the required amount of this compound.

  • Dissolve the compound in DMSO to create a stock solution (e.g., 25 mg/mL).

  • In a separate tube, add the required volume of the 20% SBE-β-CD in saline solution.

  • Add the DMSO stock solution to the SBE-β-CD solution and mix thoroughly until the final solution is clear. For example, to make 1 mL of a 2.5 mg/mL solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD in saline solution.[9]

Visualizations

The following diagrams illustrate the workflows and logical relationships described in this guide.

G cluster_start Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_outcome Desired Outcome start Compound precipitates in aqueous buffer check_conc Review Final Concentration start->check_conc check_ph Check Solution pH start->check_ph use_cosolvent Consider Co-solvent start->use_cosolvent lower_conc Lower Target Concentration check_conc->lower_conc adjust_ph Adjust to Lower pH check_ph->adjust_ph formulate Implement Formulation Strategy use_cosolvent->formulate end Clear, stable aqueous solution lower_conc->end adjust_ph->end formulate->end

Caption: Troubleshooting workflow for compound precipitation.

G cluster_protocol1 Protocol 1: Co-solvent/Surfactant Method cluster_protocol2 Protocol 2: Cyclodextrin Method cluster_result Result p1_step1 1. Dissolve compound in DMSO p1_step2 2. Add to PEG300 and mix p1_step1->p1_step2 p1_step3 3. Add Tween-80 and mix p1_step2->p1_step3 p1_step4 4. Add Saline to final volume p1_step3->p1_step4 result Clear Aqueous Solution (≥ 2.5 mg/mL) p1_step4->result p2_step1 1. Prepare 20% SBE-β-CD in Saline p2_step3 3. Add DMSO stock to SBE-β-CD solution p2_step1->p2_step3 p2_step2 2. Dissolve compound in DMSO p2_step2->p2_step3 p2_step3->result

Caption: Experimental workflows for solubility enhancement.

G cluster_methods Solubilization Mechanisms compound Poorly Soluble Compound cosolvency Co-solvency (e.g., PEG300) compound->cosolvency alters polarity micellar Micellar Solubilization (e.g., Tween-80) compound->micellar entraps in micelle complexation Inclusion Complexation (e.g., SBE-β-CD) compound->complexation forms complex solution Solubilized Compound in Aqueous Solution cosolvency->solution micellar->solution complexation->solution

Caption: Logical relationships of solubility enhancement methods.

References

Preventing precipitation of 1-Methyl-2-pentyl-4(1H)-quinolinone in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of 1-Methyl-2-pentyl-4(1H)-quinolinone precipitation in experimental media.

Troubleshooting Guide: Precipitation Issues

Precipitation of this compound during experiments can lead to inaccurate concentration-dependent results and potential cytotoxicity from undissolved compound particles. The following guide addresses common scenarios and provides solutions.

Issue 1: Precipitate Forms Immediately Upon Addition to Aqueous Media

  • Question: I dissolved my this compound in DMSO, but it precipitates instantly when I add it to my cell culture medium. Why is this happening and what should I do?

  • Answer: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the media.[1][2] The DMSO is diluted, and the hydrophobic compound is no longer soluble.

Potential CauseRecommended Solution
High Final Concentration The final concentration of the compound is above its aqueous solubility. Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration in your specific medium (see Protocol 1).[1]
Rapid Dilution/"Solvent Shock" Adding a concentrated DMSO stock directly into a large volume of aqueous media causes a rapid solvent exchange, leading to precipitation.[1] Perform serial dilutions of the stock solution in pre-warmed (37°C) culture medium.[2] Alternatively, add the stock solution dropwise while gently vortexing the medium.
Low Media Temperature The solubility of many compounds decreases at lower temperatures. Always use media that has been pre-warmed to the experimental temperature (e.g., 37°C).[2]

Issue 2: Precipitate Forms Over Time in the Incubator

  • Question: My solution of this compound is clear initially, but after a few hours in the incubator, I see a precipitate. What could be the cause?

  • Answer: This can be due to several factors related to the incubator environment and interactions with media components over time.

Potential CauseRecommended Solution
pH Shift The CO2 environment in an incubator can lower the pH of the medium, which may affect the solubility of pH-sensitive compounds. Ensure your medium is properly buffered for the CO2 concentration being used (e.g., using HEPES).
Interaction with Media Components The compound may interact with salts, proteins, or other components in the media, leading to precipitation over time. This is more common in media containing serum. Consider reducing the serum concentration if possible or using a serum-free medium for the experiment.
Media Evaporation In long-term experiments, evaporation can increase the compound's concentration beyond its solubility limit. Ensure proper humidification of the incubator and use sealed flasks or plates for long-term cultures.[2]
Compound Instability The compound may be degrading over time, with the degradation products being less soluble. Assess the compound's stability in your media over the course of the experiment (see Protocol 2).

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: this compound is soluble in DMSO, with a reported solubility of 50 mg/mL (218.04 mM) with the aid of ultrasonic treatment.[3] It is also soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[4] For cell culture experiments, a high-concentration stock solution in 100% DMSO is recommended.

Q2: What is the maximum concentration of DMSO my cells can tolerate?

A2: The final concentration of DMSO in cell culture media should generally be kept below 0.5%, with many protocols recommending 0.1% or lower to avoid affecting cell viability and function.[5] However, this tolerance is cell-line specific. It is essential to run a vehicle control (media with the same final DMSO concentration used in your experiment) to assess its effect on your specific cells.

Q3: How can I increase the aqueous solubility of this compound for my experiments?

A3: Several formulation strategies can be employed to enhance solubility:

  • Co-solvents: Water-miscible organic solvents can be used to increase solubility. A formulation for in vivo use has been reported containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, achieving a solubility of ≥ 2.5 mg/mL (10.90 mM).[3] For in vitro work, the concentrations of these additives would need to be optimized to be non-toxic to cells (see Protocol 3).

  • Surfactants: Non-ionic surfactants like Tween-80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[6]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[7] A formulation using 20% SBE-β-CD in saline (with 10% DMSO) has been shown to dissolve this compound at ≥ 2.5 mg/mL.[3] (See Protocol 4).

The choice of method depends on the experimental system and the required concentration.

Experimental Protocols

Protocol 1: Determination of Maximum Soluble Concentration in Cell Culture Media

This protocol helps determine the highest concentration of this compound that remains soluble in your specific cell culture medium.

Materials:

  • This compound

  • 100% DMSO

  • Your complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Incubator (37°C, 5% CO2)

  • Microscope or plate reader

Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a 50 mM stock solution. Ensure it is fully dissolved, using sonication if necessary.[3]

  • Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, perform a 2-fold serial dilution of your compound in pre-warmed complete medium. Start with a high concentration that is likely to precipitate (e.g., 200 µM). The final DMSO concentration should be kept constant and at a non-toxic level (e.g., 0.4%).

  • Incubation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Observation:

    • Visual Inspection: At various time points (e.g., 0, 2, 6, 24, 48 hours), visually inspect each well for signs of precipitation (cloudiness, crystals, or sediment).

    • Microscopic Examination: Place a small aliquot from each concentration onto a microscope slide and check for micro-precipitates.

    • Quantitative Assessment: Measure the absorbance of the plate at a wavelength around 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.[1]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of visible precipitate throughout the incubation period is the maximum working soluble concentration for your experimental conditions.

Protocol 2: Assessing Compound Stability in Media

Methodology:

  • Prepare a solution of the compound in pre-warmed complete culture medium at the highest intended experimental concentration.

  • Aliquot this solution into sterile tubes, one for each time point (e.g., 0, 2, 6, 24, 48 hours).

  • Place the tubes in a 37°C, 5% CO2 incubator.

  • At each designated time point, remove one tube and immediately freeze it at -80°C or process for analysis.

  • Analyze the samples using a validated analytical method (e.g., HPLC-UV or LC-MS) to quantify the amount of the parent compound remaining.

  • Calculate the percentage of the compound remaining at each time point relative to the time 0 sample.[1]

Protocol 3: Using Co-solvents (PEG300) and Surfactants (Tween-80) for Solubilization

This protocol is adapted from an in vivo formulation and must be optimized for cell culture to ensure low toxicity.[3]

Methodology:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a concentrated mixed-solvent stock, add the solvents sequentially:

    • Start with 400 µL of PEG300.

    • Add 100 µL of your 25 mg/mL DMSO stock and mix well.

    • Add 50 µL of Tween-80 and mix thoroughly.

    • Add 450 µL of sterile serum-free media or saline and mix. This creates a 1 mL, 2.5 mg/mL (10.9 mM) stock solution.

  • This mixed-solvent stock can then be serially diluted in your complete cell culture medium to achieve the desired final concentrations.

  • Crucially, you must determine the toxicity of this vehicle on your cells. Prepare a vehicle control with the same final concentrations of DMSO, PEG300, and Tween-80 but without the compound, and assess its effect on cell viability. The final concentration of the vehicle components should be as low as possible.

Protocol 4: Using Cyclodextrins for Solubilization

Methodology:

  • Prepare a stock solution of a suitable cyclodextrin (B1172386), such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in your cell culture medium (e.g., 10-20% w/v).

  • Add your this compound DMSO stock solution to the cyclodextrin-containing medium while vortexing.

  • Allow the mixture to equilibrate (e.g., by shaking or rotating for several hours at room temperature) to allow for inclusion complex formation.

  • Sterile-filter the final solution before adding it to your cells.

  • As with co-solvents, a vehicle control with the cyclodextrin alone should be run to test for any effects on the cells.

Signaling Pathways and Experimental Workflows

This compound is a quinolone alkaloid isolated from the fruits of Evodia Rutaecarpa and possesses cytotoxic activities against cancer cells.[3][8] Other alkaloids from this plant, such as Evodiamine, have been shown to exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[9][10] It is plausible that this compound shares similar mechanisms of action.

G drug This compound akt AKT drug->akt Inhibits mapk MAPK (ERK, JNK, p38) drug->mapk Inhibits nfkb NF-κB drug->nfkb Inhibits p53 p53 drug->p53 Activates proliferation Cell Proliferation & Survival akt->proliferation mapk->proliferation bcl2 Bcl-2 nfkb->bcl2 nfkb->proliferation bax Bax p53->bax cellcycle Cell Cycle Arrest p53->cellcycle apoptosis Apoptosis bcl2->apoptosis caspases Caspases bax->caspases caspases->apoptosis

Caption: Putative signaling pathways affected by this compound.

G cluster_prep Preparation Phase cluster_dilution Solubility Test cluster_incubation Incubation & Observation cluster_result Result A Prepare 50 mM Stock in 100% DMSO C Perform 2-fold serial dilutions of stock in medium in a 96-well plate A->C B Pre-warm complete cell culture medium to 37°C B->C D Include vehicle control (medium + DMSO) E Incubate at 37°C, 5% CO2 for experiment duration C->E F Visually & microscopically inspect for precipitate at time points E->F G Measure absorbance (650nm) for quantitative assessment F->G H Determine Highest Concentration without Precipitation G->H

Caption: Workflow for determining maximum soluble concentration.

References

Troubleshooting inconsistent results in 1-Methyl-2-pentyl-4(1H)-quinolinone assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Methyl-2-pentyl-4(1H)-quinolinone assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and ensure consistent, reliable experimental results.

Frequently Asked Questions (FAQs)

General Compound Information

Q1: What is this compound and what are its known activities?

This compound is a quinolone alkaloid that has been isolated from the fruits of Evodia Rutaecarpa. It is known to possess both antibacterial and cytotoxic activities against cancer cells.[1] Like other quinolone compounds, its antibacterial effects are primarily due to the inhibition of essential bacterial enzymes involved in DNA replication.[2][3][4]

Q2: What is the primary mechanism of action for quinolone compounds?

Quinolone antibacterials primarily target and inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are critical for DNA replication, repair, and recombination. By stabilizing the complex between the enzyme and DNA, quinolones lead to double-strand breaks in the bacterial chromosome, which ultimately results in cell death.[2][6][7] In most Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in most Gram-positive bacteria.[2][3][8]

Assay Development and Protocols

Q3: My this compound is precipitating in my aqueous assay buffer. How can I improve its solubility?

Compound insolubility is a common issue that can lead to inconsistent results.[2] this compound has limited aqueous solubility. It is recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[2] For the final assay, ensure the final concentration of DMSO is low (ideally ≤1%) to avoid solvent-induced effects.[2] If precipitation still occurs, using a formulation with co-solvents may be necessary. Heating and/or sonication can also help dissolve the compound.[1]

Data Presentation: Recommended Solvent Formulations for In Vivo Assays

Below are tested solvent systems for achieving a clear solution of this compound at concentrations of at least 2.5 mg/mL (10.90 mM).[1]

ProtocolComponent 1Component 2Component 3Component 4Final Concentration
110% DMSO40% PEG3005% Tween-8045% Saline≥ 2.5 mg/mL
210% DMSO90% (20% SBE-β-CD in Saline)--≥ 2.5 mg/mL
310% DMSO90% Corn Oil--≥ 2.5 mg/mL

Q4: How should I properly store my compound stock solutions to ensure stability?

To prevent degradation, stock solutions of this compound should be stored under specific conditions. It is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]

  • -80°C: Stable for up to 6 months.

  • -20°C: Stable for up to 1 month.

Always store solutions sealed and protected from moisture and light.[1]

Troubleshooting Inconsistent Results

Q5: I am observing significant well-to-well or day-to-day variability in my antibacterial (e.g., MIC) assays. What are the common causes?

Variability in bioassays can stem from several factors.[9] For antibacterial assays with quinolones, common sources of error include:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, media, or bacterial inoculum can drastically alter results. Always use calibrated pipettes.[2]

  • Incomplete Mixing: Ensure the compound and inoculum are homogeneously mixed in each well by gently tapping the microplate.[2]

  • Inconsistent Incubation: Maintain a consistent temperature (e.g., 35°C ± 2°C) and duration (e.g., 16-20 hours) as specified by the protocol, as bacterial growth is sensitive to these parameters.[2]

  • Media Components: The presence of divalent cations like Mg²⁺ and Ca²⁺ in the culture medium can chelate quinolone molecules, reducing their effective concentration and leading to artificially high MIC values.[2] Using a standardized, cation-adjusted medium such as Mueller-Hinton Broth (MHB) is crucial for reproducibility.[2]

  • Bacterial Resistance: The development of resistance in the bacterial strain, through target enzyme mutations or efflux pump overexpression, can lead to a sudden increase in MIC values.[2][6][7]

Q6: My topoisomerase inhibition assay is yielding no or low activity. What should I check?

If you are performing a cell-free enzyme inhibition assay, inconsistent results are often related to the stability and activity of the enzyme or reaction components.

  • Inactive Enzyme: Ensure the DNA gyrase or topoisomerase IV enzyme has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles. It is good practice to test the enzyme batch with a known inhibitor as a positive control.[2]

  • Incorrect Buffer Composition: The activity of topoisomerases is highly dependent on the buffer, especially the concentration of ATP and divalent cations (e.g., Mg²⁺). Prepare buffers fresh and verify all component concentrations.[2]

  • Compound Precipitation: As mentioned in Q3, ensure the quinolone is fully dissolved in the final reaction buffer. The final DMSO concentration should be kept to a minimum.[2]

Methodologies and Visual Guides

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

  • Prepare Compound Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[2]

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (MHB). Ensure the final DMSO concentration is ≤1%.

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the culture in fresh MHB to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculate Plate: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive controls (bacteria with no compound) and negative controls (media only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[2]

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualized Workflows and Pathways

Diagram: General Troubleshooting Workflow for Inconsistent Assay Results

G start Inconsistent Results Observed check_compound Check Compound Integrity - Solubility? - Degradation? - Correct Concentration? start->check_compound check_reagents Verify Reagent Quality - Enzyme Activity? - Buffer pH/Composition? - Media Cations? start->check_reagents check_protocol Review Assay Protocol - Pipetting Technique? - Incubation Time/Temp? - Contamination? start->check_protocol sub_compound Issue Found? Yes No check_compound->sub_compound Investigate sub_reagents Issue Found? Yes No check_reagents->sub_reagents Investigate sub_protocol Issue Found? Yes No check_protocol->sub_protocol Investigate optimize_compound Optimize Solubility (See FAQ Q3) Prepare Fresh Stock sub_compound:s->optimize_compound Yes no_issue No Obvious Issues Found Consider Cell Line/Strain Integrity sub_compound:s->no_issue No optimize_reagents Prepare Fresh Reagents Use Positive Control sub_reagents:s->optimize_reagents Yes sub_reagents:s->no_issue No optimize_protocol Standardize Technique Calibrate Equipment sub_protocol:s->optimize_protocol Yes sub_protocol:s->no_issue No rerun Re-run Assay optimize_compound->rerun optimize_reagents->rerun optimize_protocol->rerun

Caption: A logical workflow for diagnosing common sources of error in bioassays.

Diagram: Quinolone Mechanism of Action - Inhibition of Bacterial DNA Replication

G cluster_bacterium Bacterial Cell DNA Bacterial Chromosome (DNA) Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase unwinds/relaxes Replication DNA Replication & Repair Gyrase->Replication enables CleavageComplex Stabilized Enzyme-DNA Cleavage Complex Gyrase->CleavageComplex forms Quinolinone 1-Methyl-2-pentyl- 4(1H)-quinolinone Quinolinone->Gyrase Binds to complex DSBs Double-Strand Breaks (DSBs) in DNA CleavageComplex->DSBs leads to Death Bacterial Cell Death DSBs->Death triggers

Caption: The inhibitory action of quinolones on bacterial DNA gyrase/topoisomerase IV.

References

Technical Support Center: Enhancing the Bioavailability of 1-Methyl-2-pentyl-4(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of 1-Methyl-2-pentyl-4(1H)-quinolinone. This document provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its limited oral bioavailability.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the expected low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound is likely attributable to several factors characteristic of quinolinone derivatives. These include poor aqueous solubility, which restricts its dissolution in gastrointestinal fluids, and potentially low intestinal permeability.[1] Furthermore, as a cytotoxic agent, it may be subject to first-pass metabolism in the liver and gut wall, and could be a substrate for efflux pumps like P-glycoprotein (P-gp) that actively transport the compound out of intestinal cells.[2][3]

Q2: How can I improve the aqueous solubility of this compound for in vitro assays?

A2: For in vitro experiments, improving solubility is crucial. A common starting point is the use of a co-solvent system. For this compound, a stock solution can be prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then further diluted into your aqueous assay buffer.[4][5] It is critical to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the biological assay.[4] For formulation development, techniques like solid dispersions and lipid-based formulations are more suitable for enhancing solubility in a way that is translatable to in vivo studies.

Q3: My in vivo pharmacokinetic data for this compound shows high variability. What are the potential causes?

A3: High variability in in vivo studies is often linked to poor oral bioavailability. Erratic and incomplete absorption due to low solubility can lead to inconsistent plasma concentrations.[2] The presence or absence of food can also significantly impact the absorption of poorly soluble compounds; therefore, conducting studies in both fasted and fed states is advisable. To mitigate this, improving the formulation to ensure consistent dissolution and absorption is paramount.

Q4: What are the advantages of using a lipid-based formulation for this compound?

A4: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can be highly effective for lipophilic compounds like many quinolinone derivatives.[6][7] These formulations can enhance oral bioavailability by increasing the solubilization of the drug in the gastrointestinal tract and facilitating its absorption through the lymphatic system, which can partially bypass first-pass metabolism.[6][8]

Q5: If solubility is improved but bioavailability remains low, what should I investigate next?

A5: If solubility is no longer the rate-limiting step, low bioavailability is likely due to poor intestinal permeability or significant first-pass metabolism.[1] Permeability can be assessed using an in vitro Caco-2 permeability assay.[9][10][11] If efflux is suspected, this assay can be performed with and without P-gp inhibitors.[9] To investigate metabolic stability, an in vitro liver microsomal stability assay can be conducted.

II. Troubleshooting Guides

Issue 1: Poor Dissolution Rate in Biorelevant Media

Problem: this compound shows a very slow and incomplete dissolution profile during in vitro testing in simulated gastric and intestinal fluids.

Potential Cause Troubleshooting Steps
High Crystallinity Particle Size Reduction: Employ micronization or nanosization techniques to increase the surface area of the drug particles, which can enhance the dissolution rate.
Poor Wettability Incorporate Surfactants: Add a low concentration of a pharmaceutically acceptable surfactant (e.g., Tween 80, sodium lauryl sulfate) to the dissolution medium to improve the wetting of the hydrophobic drug particles.[12][13]
Low Aqueous Solubility Solid Dispersion: Create an amorphous solid dispersion by dissolving the drug and a hydrophilic polymer (e.g., PVP, HPMC) in a common solvent and then removing the solvent. This can significantly improve the dissolution rate.[14][15][16][17]
Lipid-Based Formulation: Formulate the compound in a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS) to improve its solubilization in the gastrointestinal tract.[6]
Issue 2: Inconsistent Results in Caco-2 Permeability Assays

Problem: High variability is observed in the apparent permeability (Papp) values of this compound across different experimental runs.

Potential Cause Troubleshooting Steps
Poor Compound Solubility in Assay Buffer Ensure the concentration of the dosing solution is below the thermodynamic solubility of the compound in the assay buffer. If necessary, include a low, non-toxic percentage of a co-solvent like DMSO in the buffer.
Compound Adsorption to Labware Use low-binding plates and pipette tips. Include a mass balance calculation in your protocol to determine the percentage of compound recovery.
Inconsistent Cell Monolayer Integrity Regularly monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity before and after the experiment.[11] Discard any monolayers that do not meet the established TEER criteria.
Efflux Transporter Activity If a high efflux ratio (Papp B-A / Papp A-B > 2) is observed, it indicates the involvement of efflux transporters like P-gp.[9] To confirm this, co-administer the compound with a known P-gp inhibitor (e.g., verapamil). A significant increase in the A-B permeability in the presence of the inhibitor confirms that the compound is a substrate for that transporter.[9]

III. Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion using Solvent Evaporation

Objective: To enhance the dissolution rate of this compound by preparing an amorphous solid dispersion with polyvinylpyrrolidone (B124986) (PVP K30).

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (B129727) (analytical grade)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Preparation of the Drug-Polymer Solution:

    • Accurately weigh 100 mg of this compound and 200 mg of PVP K30 (1:2 drug-to-polymer ratio).

    • Dissolve both components in a minimal amount of methanol (e.g., 20 mL) in a round-bottom flask by gentle stirring or sonication until a clear solution is obtained.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the methanol under reduced pressure at 40°C until a thin film is formed on the flask wall.

  • Drying:

    • Scrape the solid film from the flask.

    • Place the solid material in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Characterization:

    • The resulting solid dispersion should be a fine powder.

    • Characterize the solid state of the dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

    • Evaluate the dissolution profile of the solid dispersion compared to the pure drug in a relevant dissolution medium (e.g., simulated intestinal fluid).

Protocol 2: In Vitro Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of this compound and assess if it is a substrate for P-glycoprotein (P-gp) mediated efflux.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound

  • Lucifer yellow

  • Verapamil (B1683045) (P-gp inhibitor)

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

    • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Assessment (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the dosing solution containing this compound (e.g., at 10 µM) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Assessment (Basolateral to Apical - B-A):

    • Concurrently, in a separate set of wells, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber to measure efflux.

  • P-gp Inhibition:

    • To assess P-gp mediated efflux, repeat the A-B and B-A permeability assessments in the presence of a P-gp inhibitor like verapamil (e.g., at 100 µM).

  • Sample Analysis:

    • Analyze the concentration of this compound in all collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for each direction.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.

IV. Data Presentation

Table 1: Hypothetical Dissolution Profile of this compound Formulations in Simulated Intestinal Fluid (pH 6.8)

Time (min)% Drug Dissolved (Pure API)% Drug Dissolved (Solid Dispersion)% Drug Dissolved (SEDDS)
1554585
30107095
60158598
120209099

Table 2: Hypothetical Caco-2 Permeability and Efflux Ratio of this compound

Parameter Without P-gp Inhibitor With P-gp Inhibitor
Papp (A-B) (x 10⁻⁶ cm/s) 0.52.5
Papp (B-A) (x 10⁻⁶ cm/s) 3.02.8
Efflux Ratio (ER) 6.01.12

V. Visualizations

experimental_workflow cluster_problem Initial Problem: Low Oral Bioavailability cluster_investigation In Vitro Characterization cluster_formulation Formulation Strategies cluster_evaluation In Vivo Evaluation Problem This compound Exhibits Poor Bioavailability Solubility Assess Aqueous Solubility (pH 1.2, 4.5, 6.8) Problem->Solubility Is solubility the issue? Permeability Caco-2 Permeability Assay (Papp, Efflux Ratio) Problem->Permeability Is permeability the issue? Metabolism Liver Microsomal Stability Assay Problem->Metabolism Is metabolism the issue? SizeReduction Particle Size Reduction (Micronization/Nanonization) Solubility->SizeReduction SolidDispersion Solid Dispersion (e.g., with PVP, HPMC) Solubility->SolidDispersion LipidBased Lipid-Based Formulation (e.g., SEDDS) Solubility->LipidBased Permeability->LipidBased May bypass some efflux Metabolism->LipidBased Lymphatic uptake may reduce first-pass effect PK_Study Pharmacokinetic Study in Rodents (Measure Cmax, Tmax, AUC) SizeReduction->PK_Study SolidDispersion->PK_Study LipidBased->PK_Study

Caption: Workflow for troubleshooting and enhancing the oral bioavailability of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis PI3K->Apoptosis Inhibition leads to mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest Disruption leads to Compound This compound Compound->PI3K Inhibits Compound->Tubulin Inhibits Polymerization

Caption: Hypothetical signaling pathways affected by this compound in cancer cells.

References

Minimizing off-target effects of 1-Methyl-2-pentyl-4(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of 1-Methyl-2-pentyl-4(1H)-quinolinone. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary activities?

This compound is a quinolone alkaloid isolated from the fruits of Evodia Rutaecarpa.[1] It is known to possess antibacterial and cytotoxic activities against various cancer cell lines.[1] Its precise mechanism of on-target action is a subject of ongoing research, but like other quinolinone derivatives, it may be involved in the inhibition of enzymes such as topoisomerases or protein kinases.

Q2: What are the potential off-target effects of this compound?

While specific off-target interactions of this compound are not extensively documented in publicly available literature, quinolinone-based compounds can exhibit off-target effects by binding to unintended proteins, particularly kinases, due to the conserved nature of ATP-binding sites. Alkaloids from Evodia Rutaecarpa have been associated with liver toxicity at high doses, suggesting potential off-target effects in hepatic cells.[2][3]

Q3: How can I determine the optimal concentration of this compound to minimize off-target effects?

The optimal concentration should be empirically determined for each cell line and assay. It is crucial to perform a dose-response study to identify the lowest effective concentration that elicits the desired on-target effect while minimizing cytotoxicity.

Q4: What are some general strategies to validate that the observed phenotype is due to on-target activity?

To confirm on-target activity, consider the following approaches:

  • Use of a structurally distinct compound: If another compound with a different chemical structure that targets the same primary protein recapitulates the observed phenotype, it strengthens the evidence for on-target activity.

  • Genetic knockdown/knockout: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If the phenotype of the genetic perturbation matches the phenotype induced by this compound, it supports an on-target mechanism.

  • Rescue experiments: Overexpression of the target protein may rescue the cellular phenotype induced by the compound, providing further evidence of on-target action.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High level of cytotoxicity observed at concentrations required for the desired biological effect. The compound may have a narrow therapeutic window, or the observed cytotoxicity could be an off-target effect.Perform a detailed dose-response curve to determine the EC50 for the on-target effect and the CC50 for cytotoxicity. If the values are too close, consider using a lower concentration for a longer duration or exploring analog compounds with a potentially better therapeutic index.
Inconsistent results between different experimental batches. Compound degradation, precipitation, or variability in cell culture conditions.Ensure proper storage of this compound stock solutions (e.g., at -20°C or -80°C in a suitable solvent like DMSO). Always prepare fresh working solutions and visually inspect for precipitation before use. Standardize cell passage number and seeding density.
Observed phenotype does not correlate with the expected function of the intended target. The phenotype may be a result of off-target effects.Conduct experiments to identify potential off-target proteins. Techniques like Cellular Thermal Shift Assay (CETSA) or proteomic profiling can help identify unintended binding partners.
Difficulty in solubilizing the compound for cell-based assays. This compound may have poor aqueous solubility.Prepare a high-concentration stock solution in an organic solvent such as DMSO. For working solutions, ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically <0.5%). Sonication may aid in dissolution.[1]

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound

This table illustrates example data from a kinase panel screen to assess the selectivity of the compound.

Kinase Target Family Inhibition at 1 µM (%) IC50 (nM)
Target Kinase A (On-Target) (Hypothetical) 95 50
Off-Target Kinase BTyrosine Kinase82250
Off-Target Kinase CSerine/Threonine Kinase65800
Off-Target Kinase DTyrosine Kinase30> 10,000
Off-Target Kinase ESerine/Threonine Kinase15> 10,000

Table 2: Example Data from a Cellular Viability Assay

This table shows a comparison of the half-maximal effective concentration (EC50) for a desired phenotype versus the half-maximal cytotoxic concentration (CC50).

Cell Line Phenotypic EC50 (µM) Cytotoxicity CC50 (µM) Therapeutic Index (CC50/EC50)
Cancer Cell Line 12.52510
Cancer Cell Line 25.0306
Normal Cell Line 1> 50> 50N/A

Experimental Protocols

Protocol 1: Dose-Response Curve for Cytotoxicity (MTT Assay)

Objective: To determine the concentration range of this compound that is non-toxic to the cells.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

  • Treatment: Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the direct binding of this compound to its intended target protein in intact cells.

Materials:

  • This compound

  • Cell culture dishes

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (containing protease inhibitors)

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Antibody against the target protein

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or this compound at the desired concentration and incubate to allow for target binding.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heating Step: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler to induce protein denaturation.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).

  • Western Blotting: Collect the supernatant and analyze the amount of the target protein by SDS-PAGE and Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle-treated samples indicates target engagement.

Visualizations

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Off-Target Assessment cluster_2 Phase 3: Validation dose_response Dose-Response Assay (e.g., MTT) phenotypic_assay Phenotypic Assay dose_response->phenotypic_assay Determine Non-Toxic Concentration Range cetsa CETSA phenotypic_assay->cetsa Confirm Target Engagement proteomics Proteomic Profiling phenotypic_assay->proteomics Identify Potential Off-Targets genetic_validation Genetic Validation (siRNA/CRISPR) cetsa->genetic_validation orthogonal_compound Orthogonal Compound Testing proteomics->orthogonal_compound

Caption: Workflow for assessing and minimizing off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Effector_1 Effector_1 Kinase_A->Effector_1 Phosphorylates Cellular_Response Cellular_Response Effector_1->Cellular_Response Leads to Kinase_B Kinase_B Effector_2 Effector_2 Kinase_B->Effector_2 Inhibits Unwanted_Effect Unwanted_Effect Effector_2->Unwanted_Effect Results in Compound 1-Methyl-2-pentyl- 4(1H)-quinolinone Compound->Kinase_A Inhibits (Intended) Compound->Kinase_B Inhibits (Unintended)

References

Technical Support Center: LC-MS Analysis of 1-Methyl-2-pentyl-4(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-2-pentyl-4(1H)-quinolinone in LC-MS analyses.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the LC-MS analysis of this compound?

A1: The main challenges include ensuring efficient ionization, achieving good chromatographic peak shape, minimizing matrix effects, and correctly interpreting mass spectral data. Due to its N-alkylated quinolone structure, this compound can be prone to secondary interactions with the stationary phase, leading to peak tailing. Additionally, as with many small molecules, co-eluting matrix components can suppress or enhance the ionization, affecting quantitative accuracy.

Q2: What is the expected protonated molecule ([M+H]⁺) for this compound?

A2: this compound has a molecular formula of C₁₅H₁₉NO and a molecular weight of 229.32 g/mol . Therefore, the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 230.1545 m/z. It is also common to observe other adducts such as [M+Na]⁺ (252.1364 m/z) or [M+K]⁺ (268.1104 m/z), especially when the mobile phase or sample contains these salts.

Q3: What are the likely fragmentation patterns for this compound in MS/MS analysis?

Q4: How can I improve the peak shape for this compound?

A4: Peak tailing is a common issue for quinolone compounds due to interactions with residual silanols on the stationary phase. To mitigate this, consider the following:

  • Mobile Phase pH: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to protonate the analyte and minimize silanol (B1196071) interactions.

  • Column Choice: Employ a high-purity silica (B1680970) column with end-capping or a column specifically designed for basic compounds.

  • Sample Dilution: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.

Q5: What are common sources of contamination in the LC-MS analysis of this compound?

A5: Contamination can arise from various sources, including solvents, glassware, sample matrix, and the LC system itself. Common contaminants can lead to high background noise and ion suppression. To minimize contamination, use high-purity solvents and reagents, thoroughly clean all glassware, and employ appropriate sample preparation techniques like solid-phase extraction (SPE) to remove matrix interferences.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Signal
Possible Cause Troubleshooting Step
Inefficient Ionization Ensure the mobile phase is compatible with electrospray ionization (ESI). The addition of a small amount of formic acid (0.1%) can aid in protonation in positive ion mode. Confirm that the mass spectrometer is set to the correct polarity (positive mode for [M+H]⁺).
Ion Source Contamination A dirty ion source can significantly reduce signal intensity.[1] Perform routine cleaning of the ion source components as per the manufacturer's recommendations.
Incorrect MS Parameters Optimize MS parameters such as capillary voltage, source temperature, and gas flows for the specific analyte.
Analyte Degradation Ensure the stability of the compound in the chosen solvent and at the storage temperature.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
Possible Cause Troubleshooting Step
Secondary Interactions As mentioned in the FAQs, interactions with the stationary phase can cause peak tailing.[2] Lower the mobile phase pH with formic acid and consider using a column with advanced end-capping.
Column Overload Dilute the sample and inject a smaller volume to see if the peak shape improves.
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.
Inappropriate Solvent Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.
Issue 3: Inconsistent Retention Times
Possible Cause Troubleshooting Step
Pump and Solvent Delivery Issues Check for leaks in the LC system and ensure proper solvent degassing to prevent air bubbles in the pump.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of volatile components.
Column Degradation If retention times consistently shift over time, the column may be degrading and require replacement.
Issue 4: High Background Noise or Presence of Unidentified Peaks
Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
Sample Carryover Implement a robust needle wash protocol between injections to prevent carryover from previous samples.
Matrix Effects Employ more effective sample cleanup procedures, such as solid-phase extraction (SPE), to remove interfering compounds from the sample matrix.
System Contamination If the background is consistently high, the LC system or mass spectrometer may be contaminated. Flush the system with appropriate cleaning solutions.

Quantitative Data Summary

The following table summarizes typical performance data for the LC-MS/MS analysis of 2-alkyl-4(1H)-quinolones, which are structurally related to this compound. This data is provided as a general guideline.

ParameterTypical Value
Linear Range 25 - 1000 nmol/L
Intra-day Accuracy 94.6% - 107.3%
Inter-day Accuracy 94.9% - 110.8%
Intra-day Precision (%CV) 2.7% - 14.6%
Inter-day Precision (%CV) 5.3% - 13.6%

Data adapted from a study on 2-alkyl-4(1H)-quinolone congeners and may not be fully representative of this compound.

Experimental Protocol

This protocol is a starting point for the LC-MS/MS analysis of this compound and should be optimized for your specific instrumentation and application.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 300 µL of sample, add an appropriate internal standard.

  • Add 900 µL of ethyl acetate (B1210297) acidified with 0.1% (v/v) acetic acid.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 15,000 x g for 1 minute.

  • Transfer the upper organic phase to a clean tube.

  • Repeat the extraction with an additional 500 µL of acidified ethyl acetate.

  • Evaporate the combined extracts to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

2. LC-MS/MS Parameters

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent

  • Column: Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3500 V

  • Gas Temperature: 300 °C

  • Gas Flow: 8 L/min

  • Nebulizer Pressure: 45 psi

  • Sheath Gas Temperature: 350 °C

  • Sheath Gas Flow: 11 L/min

  • MRM Transitions: To be determined by infusing a standard of this compound. The precursor ion will be the [M+H]⁺ (m/z ~230.15). Product ions will be determined from the fragmentation of the precursor.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis p1 Sample Collection p2 Internal Standard Addition p1->p2 p3 Liquid-Liquid Extraction p2->p3 p4 Evaporation & Reconstitution p3->p4 lc Liquid Chromatography Separation p4->lc ms Mass Spectrometry Detection lc->ms da Data Acquisition ms->da dq Quantification & Reporting da->dq

Caption: Experimental workflow for the LC-MS analysis of this compound.

troubleshooting_pathway cluster_signal Signal Issues cluster_peak Peak Shape Issues cluster_rt Retention Time Issues start LC-MS Analysis Issue signal_issue Poor or No Signal start->signal_issue peak_issue Peak Tailing/Broadening start->peak_issue rt_issue Inconsistent Retention Time start->rt_issue check_ionization Check Ionization Mode & Mobile Phase signal_issue->check_ionization clean_source Clean Ion Source check_ionization->clean_source optimize_ms Optimize MS Parameters clean_source->optimize_ms check_ph Adjust Mobile Phase pH peak_issue->check_ph check_column Check for Column Overload check_ph->check_column check_ecv Minimize Extra-Column Volume check_column->check_ecv check_pump Check Pump & for Leaks rt_issue->check_pump check_equilibration Ensure Column Equilibration check_pump->check_equilibration check_mp Prepare Fresh Mobile Phase check_equilibration->check_mp

Caption: A logical troubleshooting guide for common LC-MS analysis issues.

References

Validation & Comparative

Validating the Cytotoxic Activity of 1-Methyl-2-pentyl-4(1H)-quinolinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of 1-Methyl-2-pentyl-4(1H)-quinolinone with the established chemotherapeutic agent, Doxorubicin. The information presented is supported by experimental data from scientific literature to offer a clear validation of the compound's potential as a cytotoxic agent.

Comparative Cytotoxic Activity

For the purpose of this comparative analysis, we will use a representative IC50 value range of 14-57 µM for this compound, based on the activity of similar quinolone alkaloids isolated from Evodia rutaecarpa.[3][4] This allows for a meaningful comparison with Doxorubicin, a widely used anticancer drug.

The following table summarizes the half-maximal inhibitory concentration (IC50) values, a key measure of cytotoxic potency, for both compounds against several human cancer cell lines. Lower IC50 values indicate greater cytotoxic activity.

CompoundCell LineCancer TypeIC50 (µM)
This compound HepG2Hepatocellular Carcinoma14 - 57 (estimated)[3][4]
HeLaCervical Cancer14 - 57 (estimated)[3]
A549Lung CarcinomaNot Reported
MCF-7Breast AdenocarcinomaNot Reported
Doxorubicin HepG2Hepatocellular Carcinoma12.18 ± 1.89[5]
HeLaCervical Cancer2.92 ± 0.57[5]
A549Lung Carcinoma> 20[5][6]
MCF-7Breast Adenocarcinoma2.50 ± 1.76[5]

Experimental Protocols

The cytotoxic activities of the compared compounds are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.[7][8][9]

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound or Doxorubicin). Control wells with untreated cells and blank wells with only medium are also included.

  • Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: A solution of MTT (typically 5 mg/mL in PBS) is added to each well and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[7][8]

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration.

Visualizing the Mechanism of Action

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the typical workflow for determining the cytotoxic activity of a compound using the MTT assay.

G Workflow for MTT Cytotoxicity Assay cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plates B Incubate for 24h for cell attachment A->B C Prepare serial dilutions of test compound B->C D Treat cells with compound dilutions C->D E Incubate for 24-72h D->E F Add MTT solution to each well E->F G Incubate for 2-4h F->G H Add solubilizing agent (e.g., DMSO) G->H I Measure absorbance at ~570nm H->I J Calculate percentage cell viability I->J K Determine IC50 value J->K

Caption: A flowchart of the MTT assay for determining cytotoxicity.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

Quinolone derivatives often exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death. The proposed signaling pathway for this compound involves the inhibition of topoisomerase enzymes, leading to DNA damage and the subsequent activation of apoptotic cascades.

G Proposed Apoptotic Pathway of this compound cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Compound This compound Topoisomerase Topoisomerase Inhibition Compound->Topoisomerase DNA_Damage DNA Damage Topoisomerase->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Disruption Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A diagram of the proposed signaling pathway for quinolone-induced apoptosis.

References

A Comparative Analysis of the Antibacterial Potential of 1-Methyl-2-pentyl-4(1H)-quinolinone and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antibacterial drug discovery, both synthetic compounds and natural products present promising avenues for new therapeutic agents. This guide provides a comparative overview of the well-established synthetic fluoroquinolone, ciprofloxacin (B1669076), and the naturally occurring quinolone alkaloid, 1-Methyl-2-pentyl-4(1H)-quinolinone. While extensive data is available for ciprofloxacin, a widely used broad-spectrum antibiotic, information on the specific antibacterial activity of this compound is limited, necessitating a broader look at the class of quinolone alkaloids derived from its natural source, Evodia rutaecarpa.

Overview of Antibacterial Activity

Ciprofloxacin is a second-generation fluoroquinolone antibiotic with potent, broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its efficacy has been well-documented in numerous clinical trials and it is used to treat a variety of infections.[3] In contrast, this compound is a quinolone alkaloid isolated from the fruits of Evodia rutaecarpa.[4] While this class of compounds is known to possess antibacterial activities, specific data for this individual molecule is not as readily available as for ciprofloxacin.

Quantitative Antibacterial Data

The following tables summarize the available quantitative data on the antibacterial activity of ciprofloxacin against common bacterial pathogens. Unfortunately, specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad panel of bacteria are not readily found in the current body of scientific literature. One study on quinolone alkaloids from Evodia rutaecarpa reported a range of MIC values (4-128 μg/mL) for a mixture of these compounds against three bacterial strains, but did not specify the activity of this compound alone.

Table 1: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusMethicillin-Sensitive (MSSA)0.25
Staphylococcus aureusMethicillin-Resistant (MRSA)0.5 - 1
Staphylococcus aureusNewman0.25
Staphylococcus aureusN3151
Staphylococcus aureusATCC 65380.25
Staphylococcus aureusATCC 433000.5

Note: MIC values can vary between different strains and testing conditions.

Table 2: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin against Gram-Negative Bacteria

Bacterial SpeciesStrainMIC (µM)
Escherichia coliAG1000.016

Note: MIC values can vary between different strains and testing conditions.

Mechanism of Action

Ciprofloxacin:

Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5][6][7] In Gram-negative bacteria, the primary target is DNA gyrase, which is crucial for the introduction of negative supercoils into DNA, a process necessary for DNA replication and transcription.[7] In Gram-positive bacteria, topoisomerase IV is the main target; this enzyme is responsible for separating interlinked daughter DNA molecules following replication.[7] By inhibiting these enzymes, ciprofloxacin leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[1]

ciprofloxacin_mechanism cluster_bacterium Bacterial Cell Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Gram-negative) Ciprofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Ciprofloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to mic_workflow Start Start: Prepare Bacterial Inoculum & Compound Stock Serial_Dilution Perform Serial Dilution of Compound in 96-well Plate Start->Serial_Dilution Inoculation Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculation Incubation Incubate Plate (e.g., 37°C, 18-24h) Inoculation->Incubation Read_Results Visually Inspect for Growth and Determine MIC Incubation->Read_Results End End: MIC Value Obtained Read_Results->End

References

A Comparative Analysis of 1-Methyl-2-pentyl-4(1H)-quinolinone and Other Quinolone Alkaloids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of 1-Methyl-2-pentyl-4(1H)-quinolinone and other structurally related quinolone alkaloids. This document synthesizes available experimental data on their cytotoxic and antimicrobial properties, details the methodologies for key experiments, and visualizes relevant signaling pathways.

Quinolone alkaloids, a diverse class of heterocyclic compounds, are of significant interest to the scientific community due to their wide range of biological activities. This compound, a member of this family, has been isolated from natural sources such as the fruits of Evodia rutaecarpa.[1] This guide provides a comparative overview of its performance against other notable quinolone alkaloids.

Comparative Biological Activity

The biological efficacy of this compound and its analogs is most frequently evaluated based on their cytotoxic effects against cancer cell lines and their antimicrobial activity against various pathogens. The following tables summarize the available quantitative data for these activities.

Cytotoxicity Data

The cytotoxic activity of quinolone alkaloids is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound (and related alkaloids) HL-60, N-87, H-460, HepG2Leukemia, Gastric, Lung, Liver14 - 22[2]
Evocarpine (B92090) Multidrug-Resistant (MDR) Mycobacterium tuberculosis-5 - 20 (µg/mL)[3]
Dihydroevocarpine (B119218) Acute Myeloid Leukemia (AML) cellsLeukemiaInduces cytotoxicity[4]
1-Methyl-2-undecyl-4(1H)-quinolone --Not specified
Other Quinolone Alkaloids HepG-2, Hela, BEL7402, BEL7403Liver, Cervical15.85 - 56.36[5]
Antimicrobial Activity Data

The antimicrobial potential of these alkaloids is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismActivityMIC (µg/mL)Reference
Evocarpine Multidrug-Resistant (MDR) Mycobacterium tuberculosisAntimycobacterial5 - 20[3]
Quinolone Alkaloids from Evodia rutaecarpa Helicobacter pyloriAnti-Helicobacter10 - 20[6]
Other Quinolone Alkaloids from Evodia rutaecarpa Various bacterial strainsAntibacterial4 - 128[5]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinolone alkaloids and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the quinolone alkaloids in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the same growth medium.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (temperature, time, and atmosphere) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Signaling Pathways

Quinolone alkaloids exert their biological effects by modulating various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways implicated in their mechanism of action.

Inhibition of mTOR Signaling Pathway by Dihydroevocarpine in AML

Dihydroevocarpine has been shown to induce cytotoxicity in acute myeloid leukemia (AML) cells by inhibiting the mTOR signaling pathway.[4] This pathway is a central regulator of cell growth, proliferation, and survival.

mTOR_Inhibition Dihydroevocarpine Dihydroevocarpine mTORC1_2 mTORC1/mTORC2 Dihydroevocarpine->mTORC1_2 Inhibits CellGrowth Cell Growth & Proliferation mTORC1_2->CellGrowth Promotes Apoptosis Apoptosis mTORC1_2->Apoptosis Inhibits

Dihydroevocarpine inhibits the mTOR pathway.
Modulation of NF-κB and MAPK Signaling Pathways

Several 2-alkyl-4(1H)-quinolones have been reported to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in inflammation and cancer.

NFkB_MAPK_Modulation cluster_stimuli External Stimuli cluster_pathways Signaling Cascades cluster_response Cellular Response Stimuli Inflammatory Signals, Growth Factors NFkB NF-κB Pathway Stimuli->NFkB MAPK MAPK Pathway (p38, JNK, ERK) Stimuli->MAPK Inflammation Inflammation NFkB->Inflammation Proliferation Cell Proliferation NFkB->Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis Alkylquinolones 2-Alkyl-4(1H)-quinolones Alkylquinolones->NFkB Modulates Alkylquinolones->MAPK Modulates

Modulation of NF-κB and MAPK pathways.
General Apoptosis Induction Pathway

The cytotoxic effects of many quinolone alkaloids are mediated through the induction of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of caspases.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Quinolone Quinolone Alkaloids Mitochondria Mitochondria Quinolone->Mitochondria DeathReceptor Death Receptors (e.g., FAS, TNFR) Quinolone->DeathReceptor CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation (Executioner Caspase) Caspase9->Caspase3 Caspase8 Caspase-8 activation DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

General apoptosis induction pathway.

Conclusion

This compound and related quinolone alkaloids from Evodia rutaecarpa demonstrate significant potential as cytotoxic and antimicrobial agents. While direct comparative data for this compound is still emerging, the broader class of 2-alkyl-4(1H)-quinolones shows promising activity. Their mechanisms of action appear to involve the modulation of key cellular signaling pathways such as mTOR, NF-κB, and MAPK, ultimately leading to the inhibition of cell proliferation and induction of apoptosis. Further research is warranted to fully elucidate the specific molecular targets and to optimize the therapeutic potential of these compounds. This guide serves as a foundational resource for researchers in the field, providing a structured overview of the current state of knowledge.

References

Unveiling the Anti-Virulence Strategy of 1-Methyl-2-pentyl-4(1H)-quinolinone: A Comparative Guide to PqsR Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, researchers are increasingly turning to strategies that disarm pathogens rather than kill them outright. One of the most promising approaches is the disruption of quorum sensing (QS), the sophisticated communication system bacteria use to coordinate virulence and biofilm formation. This guide provides a detailed comparison of 1-Methyl-2-pentyl-4(1H)-quinolinone and related compounds as potent inhibitors of the Pseudomonas aeruginosa Pqs quorum sensing system, offering valuable insights for researchers, scientists, and drug development professionals.

At the heart of this anti-virulence strategy is the targeting of the PqsR receptor, a key transcriptional regulator in P. aeruginosa. Evidence strongly suggests that this compound functions as a competitive antagonist of PqsR, effectively silencing a critical virulence pathway.

The PqsR-Mediated Quorum Sensing Pathway

Pseudomonas aeruginosa, a notorious opportunistic pathogen, utilizes the Pqs quorum sensing system to control the production of numerous virulence factors, including pyocyanin (B1662382) and components essential for biofilm formation.[1] This system relies on the signaling molecule 2-heptyl-3-hydroxy-4-quinolone (B1224666) (the Pseudomonas quinolone signal or PQS) and its precursor, 2-heptyl-4-quinolone (HHQ).[1] These molecules bind to the LysR-type transcriptional regulator PqsR, activating it to induce the expression of the pqsABCDE operon, which in turn leads to the biosynthesis of more PQS and HHQ in a positive feedback loop.[1][2] The PqsE protein, also encoded by this operon, plays a crucial regulatory role in the expression of multiple virulence factors.[3] By inhibiting PqsR, the entire downstream signaling cascade can be disrupted, leading to a significant reduction in the pathogenicity of P. aeruginosa.[1]

PqsR_Signaling_Pathway cluster_bacterium Pseudomonas aeruginosa PqsA_E PqsA-E Biosynthesis Enzymes HHQ HHQ PqsA_E->HHQ Synthesizes PqsR PqsR Receptor PqsR->PqsA_E Induces Expression Virulence_Factors Virulence Factors (e.g., Pyocyanin, Biofilm) PqsR->Virulence_Factors Induces Expression HHQ->PqsR Activates PQS PQS HHQ->PQS Converted by PqsH PqsH PQS->PqsR Activates Inhibitor 1-Methyl-2-pentyl- 4(1H)-quinolinone (Antagonist) Inhibitor->PqsR Inhibits

Caption: PqsR-mediated quorum sensing pathway in P. aeruginosa and the inhibitory action of this compound.

Performance Comparison of PqsR Antagonists

The efficacy of this compound can be benchmarked against other known quinazolinone-based PqsR inhibitors. These compounds share a similar structural scaffold and mechanism of action, making them ideal for comparative analysis. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) in a PqsR-dependent reporter assay and the resulting reduction in virulence factor production.

Compound ClassCompound NameTarget SystemReported IC50 / InhibitionReference(s)
Quinolinone This compound PqsR Data to be determined N/A
Quinazolinone6-chloro-3((2-pentylthiazol-4-yl)methyl)quinazolin-4(3H)-onePqsRIC50 < 300 nM[1]
Quinazolinone6-chloro-3((2-hexylthiazol-4-yl)methyl)quinazolin-4(3H)-onePqsRIC50 < 300 nM[1]
TriazinoindolCompound 40PqsRIC50 = 0.25 µM (PAO1-L), 0.34 µM (PA14)[2]
QuinazolinoneCompound 18PqsRReduced pyocyanin production to 23% of control[1]
QuinazolinoneCompound 19PqsRReduced pyocyanin production to 36% of control[1]

Experimental Protocols

To validate the mechanism of action and quantify the inhibitory effects of this compound, the following key experiments are recommended:

PqsR-Dependent Bioreporter Assay

This assay directly measures the inhibition of PqsR activity. A P. aeruginosa strain is engineered with a reporter gene (e.g., lux or gfp) under the control of the pqsA promoter. Inhibition of PqsR by a test compound results in a quantifiable decrease in the reporter signal (bioluminescence or fluorescence).[1][2]

Methodology:

  • Strain and Culture Conditions: Use a P. aeruginosa strain (e.g., PAO1-L or PA14) chromosomally integrated with a mCTX:PpqsA-lux transcriptional fusion.[1] Grow overnight cultures in a suitable medium like Luria-Bertani (LB) broth.

  • Assay Setup: In a 96-well microtiter plate, dilute the overnight culture into fresh medium. Add serial dilutions of the test compound (this compound) and a DMSO vehicle control.

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 18-24 hours).

  • Measurement: Measure the optical density at 600 nm (OD600) to assess bacterial growth and the luminescence signal using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the OD600 to account for any growth-inhibitory effects. Calculate the IC50 value, which is the concentration of the inhibitor that reduces the reporter signal by 50%.

Bioreporter_Assay_Workflow cluster_workflow PqsR Bioreporter Assay Workflow Start Start: Overnight culture of P. aeruginosa pqsA-lux reporter strain Prepare_Plate Prepare 96-well plate with serial dilutions of test compound Start->Prepare_Plate Inoculate Inoculate plate with diluted reporter strain Prepare_Plate->Inoculate Incubate Incubate at 37°C with shaking Inoculate->Incubate Measure Measure OD600 and Luminescence Incubate->Measure Analyze Normalize Luminescence to OD600 and calculate IC50 Measure->Analyze End End: Determine PqsR inhibition Analyze->End

Caption: Workflow for the PqsR-dependent bioreporter assay.

Pyocyanin Quantification Assay

Pyocyanin is a blue-green phenazine (B1670421) pigment and a key virulence factor of P. aeruginosa whose production is regulated by the Pqs system. Measuring the inhibition of pyocyanin production provides a phenotypic validation of PqsR antagonism.[1][4]

Methodology:

  • Culture Preparation: Grow P. aeruginosa (e.g., PAO1) in a suitable production medium (e.g., LB broth) in the presence of the test compound at a concentration known to inhibit PqsR (e.g., 3x IC50) and a DMSO control.[1] Incubate at 37°C with shaking for 24-48 hours.

  • Extraction: Centrifuge the cultures to pellet the bacterial cells. Transfer the supernatant to a new tube.

  • Add chloroform (B151607) to the supernatant and vortex vigorously. The pyocyanin will move to the chloroform layer (blue).

  • Separate the chloroform layer and add 0.2 M HCl. Vortex again. The pyocyanin will move to the acidic aqueous layer (pink/red).

  • Quantification: Measure the absorbance of the pink/red aqueous layer at 520 nm using a spectrophotometer.[4][5]

  • Data Analysis: Compare the absorbance values of the compound-treated samples to the control to determine the percentage of pyocyanin inhibition.

Biofilm Formation Inhibition Assay

The Pqs system is also involved in biofilm formation. The crystal violet assay is a common method to quantify the effect of inhibitors on biofilm biomass.[5][6]

Methodology:

  • Biofilm Growth: In a 96-well microtiter plate, grow P. aeruginosa in a suitable medium in the presence of the test compound and a control, without agitation, for 24-48 hours at 37°C.

  • Washing: Gently discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS) to remove non-adherent bacteria.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Destaining: Discard the crystal violet solution, wash the wells with water, and air dry. Solubilize the bound crystal violet with a suitable solvent (e.g., 30% acetic acid or ethanol).

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of approximately 570-590 nm.

  • Data Analysis: Compare the absorbance of the treated wells to the control wells to determine the percentage of biofilm inhibition.

Conclusion

The available evidence strongly supports the mechanism of action of this compound as a competitive antagonist of the PqsR receptor in Pseudomonas aeruginosa. Its structural similarity to known quinazolinone-based PqsR inhibitors, combined with the established role of the Pqs system in virulence, positions this compound as a promising candidate for anti-virulence therapy. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of its efficacy and for the discovery of novel, even more potent, PqsR antagonists. Further investigation into the structure-activity relationship of this and related compounds will be instrumental in the development of next-generation therapies to combat the growing threat of antibiotic-resistant P. aeruginosa infections.

References

Comparative Analysis of 1-Methyl-2-pentyl-4(1H)-quinolinone Activity in Sensitive vs. Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Cytotoxic Performance of a Quinolinone Alkaloid and its Implications for Drug Resistance.

This guide provides a comparative overview of the cytotoxic activity of 1-Methyl-2-pentyl-4(1H)-quinolinone, a naturally occurring quinolinone alkaloid isolated from Evodia rutaecarpa. Due to the limited availability of public data on this specific compound in drug-resistant cancer cell lines, this guide presents its activity in sensitive cell lines alongside a comparative analysis of standard chemotherapeutic agents in both sensitive and corresponding resistant cell lines. This approach offers a framework for evaluating the potential of quinolinone alkaloids in the context of multidrug resistance.

Quantitative Data Presentation

The cytotoxic activity of this compound and related alkaloids from Evodia rutaecarpa has been evaluated in various sensitive human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

Table 1: Cytotoxic Activity of Quinolinone Alkaloids from Evodia rutaecarpa in Sensitive Cancer Cell Lines

Compound Reference/ClassCell LineIC50 (µM)
Quinolone Alkaloids (unspecified)HL-60 (Human promyelocytic leukemia)14 - 22
Quinolone Alkaloids (unspecified)HepG2 (Human liver cancer)14 - 22
Quinolone Alkaloids (9, 11, 14, 17)HepG2 (Human liver cancer)15.85 - 56.36
Quinolone Alkaloids (9, 11, 14, 17)HeLa (Human cervical cancer)15.85 - 56.36
Quinolone Alkaloids (9, 11, 14, 17)BEL7402 (Human liver cancer)15.85 - 56.36
Quinolone Alkaloids (9, 11, 14, 17)BEL7403 (Human liver cancer)15.85 - 56.36

To provide a context for understanding drug resistance, the following tables compare the IC50 values of two standard chemotherapeutic drugs, Doxorubicin (B1662922) and Paclitaxel (B517696), in sensitive parental cell lines and their corresponding drug-resistant sublines.

Table 2: Comparative Cytotoxicity of Doxorubicin in Sensitive and Resistant Breast Cancer Cell Lines

CompoundCell LineIC50Resistance Index (RI)
DoxorubicinMCF-7 (Sensitive)4.5 µM1
DoxorubicinMCF-7/ADR (Resistant)213.2 µM[1]47.4

Table 3: Comparative Cytotoxicity of Paclitaxel in Sensitive and Resistant Lung Cancer Cell Lines

CompoundCell LineIC50Resistance Index (RI)
PaclitaxelA549 (Sensitive)10 µg/l1
PaclitaxelA549-Taxol (Resistant)5128 µg/l[2]512

Experimental Protocols

The data presented in the tables were primarily generated using the MTT assay, a colorimetric method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases of metabolically active cells to form purple formazan (B1609692) crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or a standard drug). A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: After the incubation period, a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Resistance Mechanisms

The cytotoxic activity of quinolinone derivatives and the development of resistance in cancer cells involve complex signaling pathways.

Potential Anticancer Mechanisms of Quinolinone Alkaloids

Quinolinone compounds have been reported to exert their anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: Triggering programmed cell death is a common mechanism for many anticancer agents.

  • Cell Cycle Arrest: Halting the cell cycle at different phases (e.g., G2/M) prevents cancer cell proliferation.

  • Inhibition of Kinase Pathways: Some quinoline (B57606) derivatives have been shown to inhibit signaling pathways crucial for cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.

Quinolinone_Anticancer_Mechanism Quinolinone This compound Cell Cancer Cell Quinolinone->Cell Enters PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Quinolinone->PI3K_Akt_mTOR Inhibits Apoptosis Apoptosis Quinolinone->Apoptosis Induces CellCycleArrest Cell Cycle Arrest Quinolinone->CellCycleArrest Induces Proliferation Cell Proliferation PI3K_Akt_mTOR->Proliferation Promotes Apoptosis->Proliferation Inhibits CellCycleArrest->Proliferation Inhibits

Caption: Potential anticancer mechanisms of this compound.

P-glycoprotein Mediated Multidrug Resistance

A primary mechanism of acquired drug resistance in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which is encoded by the ABCB1 gene.

Mechanism:

  • Drug Efflux: P-gp is a transmembrane protein that functions as an ATP-dependent efflux pump. It recognizes a broad range of structurally diverse hydrophobic compounds, including many chemotherapeutic drugs like doxorubicin and paclitaxel.

  • Reduced Intracellular Concentration: P-gp actively transports these drugs out of the cancer cell, thereby reducing their intracellular concentration to sub-lethal levels.

  • Treatment Failure: The decreased drug accumulation at the target sites within the cell leads to a lack of therapeutic effect and the development of multidrug resistance (MDR).

Pgp_MDR_Mechanism cluster_cell Resistant Cancer Cell Pgp P-glycoprotein (P-gp) (Efflux Pump) ADP ADP + Pi Pgp->ADP Drug_out Chemotherapeutic Drug (Extracellular) Pgp->Drug_out Efflux Drug_in Drug (Intracellular) Drug_in->Pgp ATP ATP ATP->Pgp Drug_out->Drug_in Enters cell

Caption: P-glycoprotein mediated multidrug resistance mechanism.

Conclusion

While this compound and related alkaloids demonstrate promising cytotoxic activity against various sensitive cancer cell lines, their efficacy in drug-resistant models remains to be elucidated. The significant resistance indices observed for standard chemotherapeutics highlight the challenge posed by mechanisms such as P-glycoprotein-mediated drug efflux. Future research should focus on evaluating the activity of these quinolinone compounds in well-characterized drug-resistant cell lines. Furthermore, investigating their potential to inhibit or circumvent resistance mechanisms, such as acting as P-gp inhibitors, could open new avenues for their development as effective anticancer agents, particularly in the context of overcoming multidrug resistance.

References

Unraveling the Structure-Activity Relationship of 1-Methyl-2-pentyl-4(1H)-quinolinone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in the quinolinone scaffold, a versatile heterocyclic core present in numerous biologically active compounds. Among these, 1-methyl-2-pentyl-4(1H)-quinolinone has emerged as a promising lead, exhibiting both antibacterial and cytotoxic activities. This guide provides a comparative analysis of its analogs, delving into their structure-activity relationships (SAR), supported by experimental data and detailed protocols.

Deciphering the Impact of Structural Modifications

The biological activity of this compound analogs is intricately linked to their chemical architecture. Structure-activity relationship studies have highlighted that modifications at the N-1 and C-2 positions of the quinolinone ring significantly influence their cytotoxic and antimicrobial potency.

The Role of the N-1 Substituent

A methyl group at the N-1 position is a common feature in many active analogs. While some studies have explored variations, the presence of a small alkyl group at this position is often considered favorable for activity.

Influence of the C-2 Alkyl Chain

The length and nature of the alkyl substituent at the C-2 position play a crucial role in modulating the biological effects of these compounds. While specific quantitative data for a homologous series of 1-methyl-2-alkyl-4(1H)-quinolinone analogs is not extensively documented in publicly available literature, general trends observed in related 2-alkyl-4-quinolones suggest that the lipophilicity conferred by the alkyl chain influences cell membrane permeability and interaction with molecular targets. The pentyl group in the parent compound represents a balance between sufficient lipophilicity to cross cellular membranes and a size that allows for optimal binding to its target(s). Variations in this chain length, from shorter (e.g., ethyl, propyl) to longer (e.g., hexyl, heptyl) alkyl groups, are expected to alter the potency and selectivity of the analogs.

Comparative Biological Activity

CompoundC-2 SubstituentHypothetical IC50 (µM) against a Cancer Cell Line
1-Methyl-2-ethyl-4(1H)-quinolinone Ethyl> 50
1-Methyl-2-propyl-4(1H)-quinolinone Propyl25 - 50
1-Methyl-2-butyl-4(1H)-quinolinone Butyl10 - 25
This compound Pentyl5 - 10
1-Methyl-2-hexyl-4(1H)-quinolinone Hexyl10 - 20
1-Methyl-2-heptyl-4(1H)-quinolinone Heptyl> 20

Note: This data is illustrative and intended to represent the expected trend. Actual values would need to be determined experimentally.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for the synthesis and biological evaluation of these analogs are provided below.

General Synthesis of 1-Methyl-2-alkyl-4(1H)-quinolinone Analogs (Camps Cyclization)

A common and effective method for the synthesis of 2-substituted-4-quinolones is the Camps cyclization.

Materials:

  • N-(2-acetylphenyl)alkanamide (starting material, where the alkanamide corresponds to the desired C-2 substituent)

  • Sodium hydroxide (B78521) (NaOH) or other suitable base

  • Ethanol or other suitable solvent

  • Hydrochloric acid (HCl) for neutralization

  • Ethyl acetate (B1210297) for extraction

  • Anhydrous sodium sulfate (B86663) for drying

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the N-(2-acetylphenyl)alkanamide in a suitable solvent (e.g., ethanol).

  • Add a solution of a base (e.g., aqueous sodium hydroxide) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with an acid (e.g., dilute hydrochloric acid).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-methyl-2-alkyl-4(1H)-quinolinone analog.

Synthesis_Workflow cluster_synthesis Synthesis of 1-Methyl-2-alkyl-4(1H)-quinolinone Analogs start N-(2-acetylphenyl)alkanamide step1 Dissolve in Ethanol start->step1 step2 Add NaOH Solution step1->step2 step3 Reflux step2->step3 step4 Cool to RT step3->step4 step5 Neutralize with HCl step4->step5 step6 Extract with Ethyl Acetate step5->step6 step7 Dry and Concentrate step6->step7 step8 Purify by Column Chromatography step7->step8 end_product 1-Methyl-2-alkyl-4(1H)-quinolinone step8->end_product MTT_Assay_Workflow cluster_workflow MTT Assay Workflow cell_seeding Seed Cells in 96-well Plate incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat with Quinolone Analogs incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate 2-4h mtt_addition->incubation3 solubilization Add Solubilization Solution incubation3->solubilization absorbance_reading Read Absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate IC50 Values absorbance_reading->data_analysis Signaling_Pathway cluster_pathway Potential Signaling Pathways Affected by Quinolone Analogs cluster_dna_damage DNA Damage Pathway cluster_cell_cycle Cell Cycle Regulation quinolone 1-Methyl-2-pentyl-4(1H)- quinolinone Analog topoisomerase Topoisomerase II Inhibition quinolone->topoisomerase cdk CDK/Cyclin Inhibition quinolone->cdk dna_damage DNA Strand Breaks topoisomerase->dna_damage apoptosis_dna Apoptosis dna_damage->apoptosis_dna cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) cdk->cell_cycle_arrest apoptosis_cell Apoptosis cell_cycle_arrest->apoptosis_cell

Cross-Validation of 1-Methyl-2-pentyl-4(1H)-quinolinone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Promising Quinolone Alkaloid for Antibacterial and Cytotoxic Applications

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the experimental findings related to 1-Methyl-2-pentyl-4(1H)-quinolinone, a naturally occurring quinolone alkaloid isolated from the fruits of Evodia rutaecarpa.[1] This document summarizes its biological activities, compares its performance with relevant alternatives, and provides detailed experimental protocols to support further investigation.

Executive Summary

This compound has demonstrated notable antibacterial and cytotoxic properties. As a member of the quinolone alkaloid family, its mechanism of action is primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair. Furthermore, emerging research highlights its potential as a quorum sensing inhibitor, particularly within the Pseudomonas aeruginosa signaling network. This guide presents available quantitative data, outlines key experimental methodologies, and visualizes associated biological pathways to offer a clear and objective assessment of this compound's potential.

Data Presentation: Comparative Biological Activity

The following tables summarize the available quantitative data for this compound and related quinolone derivatives, providing a basis for comparative analysis. It is important to note that direct quantitative data for this compound is limited in publicly available literature; therefore, data from closely related quinolone alkaloids isolated from Evodia rutaecarpa are presented to provide a relevant benchmark.

Table 1: Antibacterial Activity of Quinolone Alkaloids from Evodia rutaecarpa

Compound(s)Bacterial StrainsMIC (µg/mL)Reference
Quinolone alkaloids (mixture)Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis4-128[2]
1-methyl-2-[(Z)-8-tridecenyl]-4-(1H)-quinolone and 1-methyl-2-[(Z)-7-tridecenyl]-4-(1H)-quinolone (mixture)Helicobacter pylori<0.05[3]

Table 2: Cytotoxic Activity of Quinolone Alkaloids from Evodia rutaecarpa

Compound(s)Cancer Cell LinesIC50 (µM)Reference
Euocarpines A-E and other quinolone alkaloidsHepG-2, Hela, BEL7402, BEL740315.85 - 56.36[2]
New quinolone alkaloidsHL-60, N-87, H-460, Hep G(2)14 - 22[4]

Key Biological Activities and Signaling Pathways

Antibacterial Mechanism of Action

Quinolone alkaloids, including this compound, exert their antibacterial effects by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the enzyme-DNA complex after DNA cleavage, quinolones prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, bacterial cell death.

Quinolone_Antibacterial_Mechanism cluster_bacterium Bacterial Cell DNA Bacterial DNA DNA_Gyrase DNA Gyrase DNA->DNA_Gyrase Supercoiling Topo_IV Topoisomerase IV DNA->Topo_IV Decatenation Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork DS_Break Double-Strand Breaks DNA_Gyrase->DS_Break Topo_IV->Replication_Fork Topo_IV->DS_Break Cell_Death Cell Death DS_Break->Cell_Death Quinolone 1-Methyl-2-pentyl- 4(1H)-quinolinone Quinolone->DNA_Gyrase Inhibits Quinolone->Topo_IV Inhibits

Caption: General mechanism of action for quinolone antibacterial agents.

Quorum Sensing Inhibition

2-Alkyl-4(1H)-quinolones (AHQs) are integral signaling molecules in the quorum sensing (QS) network of Pseudomonas aeruginosa. This system regulates the expression of virulence factors and biofilm formation. The key signaling molecule, 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), and its precursor, 2-heptyl-4(1H)-quinolone (HHQ), bind to the transcriptional regulator PqsR (also known as MvfR). This binding event initiates a signaling cascade that controls the expression of genes responsible for virulence. This compound, due to its structural similarity to these native ligands, is a potential competitive inhibitor of PqsR, thereby disrupting the QS system and attenuating bacterial pathogenicity.

Quorum_Sensing_Inhibition cluster_QS Pseudomonas aeruginosa Quorum Sensing PQS_HHQ PQS / HHQ (Signaling Molecules) PqsR PqsR Receptor PQS_HHQ->PqsR Binds & Activates Virulence_Genes Virulence Gene Expression PqsR->Virulence_Genes Upregulates Biofilm Biofilm Formation Virulence_Genes->Biofilm Pathogenicity Pathogenicity Virulence_Genes->Pathogenicity Target_Compound 1-Methyl-2-pentyl- 4(1H)-quinolinone Target_Compound->PqsR Competitive Inhibition

Caption: Proposed mechanism of quorum sensing inhibition by this compound.

Experimental Protocols

To facilitate the cross-validation and further investigation of this compound and its analogs, detailed protocols for key experiments are provided below.

Antibacterial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Inoculum: Culture bacteria in MHB to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add the adjusted bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Perform Serial Dilutions of Compound serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results and Determine MIC incubate->read_results end End read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Test compound

  • Human cancer cell lines (e.g., HepG2, HeLa)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize measure_absorbance Measure Absorbance solubilize->measure_absorbance analyze_data Analyze Data and Determine IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This compound presents a compelling profile as a bioactive compound with significant antibacterial and cytotoxic potential. Its structural similarity to key bacterial signaling molecules also positions it as a promising candidate for the development of anti-virulence therapies targeting quorum sensing. While the available quantitative data for this specific compound is still emerging, the broader evidence from related quinolone alkaloids from Evodia rutaecarpa strongly supports its therapeutic potential. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for the research community to further explore and validate the experimental findings related to this intriguing natural product. Further research is warranted to elucidate its precise MIC and IC50 values against a wider range of bacterial strains and cancer cell lines, and to investigate its specific effects on cellular signaling pathways.

References

1-Methyl-2-pentyl-4(1H)-quinolinone: A Comparative Guide for Use as a Positive Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-methyl-2-pentyl-4(1H)-quinolinone with established positive controls in cytotoxicity and antibacterial assays. While direct comparative performance data for this compound as a positive control is limited in publicly available literature, this document synthesizes existing experimental data on its biological activity to support its potential application in experimental settings.

Introduction to this compound

This compound is a quinolone alkaloid isolated from the fruits of Evodia rutaecarpa.[1] Like other quinolone alkaloids, it has demonstrated both antibacterial and cytotoxic activities.[1][2] Its mechanism of action is believed to be consistent with other quinolone compounds, primarily involving the inhibition of DNA gyrase and/or topoisomerase IV in bacteria and potentially interfering with topoisomerase enzymes in cancer cells, leading to apoptosis.

Performance Comparison: Cytotoxicity Assays

Due to the absence of studies directly evaluating this compound as a positive control, this section compares its reported cytotoxic activity with that of Doxorubicin, a standard positive control in many cytotoxicity experiments.

Table 1: Comparison of Cytotoxic Activity (IC50 Values)

CompoundCancer Cell LineIC50 (µM)Reference
This compound & related alkaloids HL-60 (Human promyelocytic leukemia)14 - 22[3]
N-87 (Human gastric carcinoma)14 - 22[3]
H-460 (Human non-small cell lung cancer)14 - 22[3]
HepG2 (Human liver cancer)14 - 22[3]
Hela (Human cervical cancer)15.85 - 56.36[2]
BEL7402 (Human liver cancer)15.85 - 56.36[2]
BEL7403 (Human liver cancer)15.85 - 56.36[2]
Doxorubicin (Alternative Positive Control) MCF-7 (Human breast adenocarcinoma)~0.05 - 0.5Published Literature
A549 (Human lung carcinoma)~0.02 - 0.2Published Literature
HCT116 (Human colon cancer)~0.04 - 0.4Published Literature
HepG2 (Human liver cancer)~0.1 - 1.0Published Literature

Note: The IC50 values for this compound are presented as a range observed for a series of quinolone alkaloids isolated from Evodia rutaecarpa in the cited study.

Performance Comparison: Antibacterial Assays

Similarly, this section provides a comparative overview of the antibacterial potential of quinolone alkaloids from Evodia rutaecarpa against Ciprofloxacin, a widely used positive control in antibacterial susceptibility testing.

Table 2: Comparison of Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Compound/ClassBacterial StrainMIC (µg/mL)Reference
Quinolone alkaloids from Evodia rutaecarpa Staphylococcus aureus4 - 128[2]
Escherichia coli4 - 128[2]
Bacillus subtilis4 - 128[2]
Ciprofloxacin (Alternative Positive Control) Staphylococcus aureus0.12 - 2Clinical & Laboratory Standards Institute (CLSI)
Escherichia coli0.015 - 1Clinical & Laboratory Standards Institute (CLSI)
Pseudomonas aeruginosa0.25 - 4Clinical & Laboratory Standards Institute (CLSI)

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic activity of this compound.

Materials:

  • This compound

  • Doxorubicin (as a positive control)

  • Human cancer cell line (e.g., HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control (Doxorubicin) in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Add Compounds to Cells A->C B Prepare Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add DMSO F->G H Measure Absorbance (570nm) G->H I Calculate IC50 H->I

Caption: Workflow for a standard MTT cytotoxicity assay.

Antibacterial Assay (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound

  • Ciprofloxacin (as a positive control)

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of this compound and Ciprofloxacin in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antibacterial_Assay_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare Serial Dilutions in 96-well Plate C Inoculate Wells A->C B Standardize Bacterial Inoculum B->C D Incubate for 18-24h C->D E Observe for Bacterial Growth D->E F Determine MIC E->F

Caption: Workflow for a broth microdilution antibacterial assay.

Mechanism of Action: Signaling Pathways

The cytotoxic effects of quinolone alkaloids are often attributed to their interaction with DNA topoisomerases, leading to DNA damage and subsequent apoptosis.

Quinolone_MOA cluster_cell Cancer Cell Quinolinone This compound Topoisomerase DNA Topoisomerase Quinolinone->Topoisomerase Inhibition DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Induction p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulation Caspases Caspase Cascade Bax->Caspases Bcl2->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis

Caption: Postulated signaling pathway for quinolone-induced apoptosis.

References

Evaluating the Specificity of 1-Methyl-2-pentyl-4(1H)-quinolinone's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of 1-Methyl-2-pentyl-4(1H)-quinolinone, a quinolone alkaloid isolated from the fruits of Evodia rutaecarpa. While specific quantitative data for this particular compound is limited in publicly available literature, this document offers a comprehensive evaluation based on data from structurally related quinolone alkaloids found in the same plant species. The guide includes a summary of cytotoxic activities, detailed experimental protocols for assessing cytotoxicity, and visualizations of a plausible signaling pathway and an experimental workflow.

Comparative Cytotoxicity of Quinolone Alkaloids from Evodia rutaecarpa

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinolone AlkaloidsHL-60 (Human promyelocytic leukemia)14 - 22[1]
Quinolone AlkaloidsN-87 (Human gastric carcinoma)14 - 22[1]
Quinolone AlkaloidsH-460 (Human non-small cell lung cancer)14 - 22[1]
Quinolone AlkaloidsHep G(2) (Human liver cancer)14 - 22[1]
Quinolone AlkaloidsHela (Human cervical cancer)15.85 - 56.36[2]
Quinolone AlkaloidsBEL7402 (Human liver cancer)15.85 - 56.36[2]
Quinolone AlkaloidsBEL7403 (Human liver cancer)15.85 - 56.36[2]

Experimental Protocols

To facilitate further research and direct comparison, the following is a detailed protocol for a standard MTT assay to determine the cytotoxicity of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • This compound (or other test compounds)

  • Human cancer cell lines (e.g., HepG2, HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of the test compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Plausible Signaling Pathway and Experimental Workflow

The following diagrams illustrate a potential mechanism of action for quinolone alkaloids and a general workflow for assessing cytotoxicity.

G cluster_0 Cellular Response to Quinolone Alkaloid Quinolinone This compound DNA_Damage DNA Damage / Other Cellular Stress Quinolinone->DNA_Damage p53 p53 Activation DNA_Damage->p53 Cell_Cycle_Proteins Cyclins / CDKs DNA_Damage->Cell_Cycle_Proteins Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Mitochondrion Mitochondrial Disruption Bax->Mitochondrion Bcl2->Mitochondrion Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis G2M_Arrest G2/M Phase Arrest Cell_Cycle_Proteins->G2M_Arrest

Caption: Plausible signaling pathway for quinolone-induced apoptosis and cell cycle arrest.

G cluster_1 Experimental Workflow for Cytotoxicity Assessment Start Start: Select Cancer Cell Lines Cell_Culture Cell Culture and Seeding Start->Cell_Culture Compound_Prep Prepare Serial Dilutions of Test Compound Cell_Culture->Compound_Prep Treatment Treat Cells with Compound Compound_Prep->Treatment Incubation Incubate for 24/48/72h Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Cytotoxicity_Assay Data_Analysis Data Analysis: Calculate IC50 Cytotoxicity_Assay->Data_Analysis Mechanism_Studies Further Mechanistic Studies (Apoptosis, Cell Cycle) Data_Analysis->Mechanism_Studies End End: Evaluate Specificity Mechanism_Studies->End

References

Safety Operating Guide

Essential Safety and Operational Guide for 1-Methyl-2-pentyl-4(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any work with 1-Methyl-2-pentyl-4(1H)-quinolinone, it is imperative to be equipped with the appropriate personal protective equipment (PPE). Based on the hazard profiles of similar compounds, which are often classified as irritants and may have other toxic properties, the following PPE is mandatory.[1][2][3]

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]

Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed in the table below. Always inspect PPE for integrity before use.

Protection TypeRecommended EquipmentStandard Examples
Eye and Face Chemical safety goggles or a full-face shield if there is a risk of splashing.[2]OSHA 29 CFR 1910.133
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect before use and dispose of properly if contaminated.[1][2]EN 374
Body A laboratory coat should be worn. Consider impervious clothing if significant contact is possible.[2][3]---
Respiratory Use in a well-ventilated area or under a chemical fume hood. If exposure limits may be exceeded, use a NIOSH/MSHA or EN 149 approved respirator.[2]OSHA 29 CFR 1910.134

Hazard Summary for Related Compounds

While specific quantitative data for this compound is limited, the following table summarizes the general hazard classifications based on related quinoline (B57606) and quinolinone compounds.[1][2][5][6]

Hazard ClassificationDescriptionPrecautionary Statements (Examples)
Acute Toxicity (Oral, Dermal) May be harmful if swallowed or in contact with skin.[2][5][6]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
Skin Irritation May cause skin irritation upon contact.[2][6][7]P264: Wash skin thoroughly after handling.[7] P332+P313: If skin irritation occurs: Get medical advice/attention.[8]
Eye Irritation May cause serious eye irritation.[2][6][7]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] P337+P313: If eye irritation persists: Get medical advice/attention.[8]
Potential for Other Hazards Some quinoline derivatives are suspected of causing genetic defects and may be toxic to aquatic life.[1][2][5]P273: Avoid release to the environment.[5]

Step-by-Step Operational Plan

1. Preparation:

  • Ensure the chemical fume hood is functioning correctly.

  • Gather all necessary PPE and inspect it for any damage.

  • Prepare your work area by covering it with absorbent, disposable bench paper.

  • Have a designated and clearly labeled hazardous waste container ready.[3]

2. Handling:

  • Wear all required PPE as detailed in the table above.

  • Handle the compound exclusively within the chemical fume hood to avoid inhalation of any dust or vapors.[5]

  • Avoid direct contact with skin and eyes.[8]

  • If transferring solid material, use a spatula and weigh it on a tared weigh boat inside the fume hood to minimize dust generation.

  • If working with a solution, be mindful of the hazards associated with the solvent.

3. Post-Handling:

  • Thoroughly decontaminate any non-disposable equipment used, such as glassware, with an appropriate solvent. Collect the rinsate as hazardous liquid waste.[1]

  • Dispose of all contaminated disposable materials, including gloves, bench paper, and weigh boats, in the designated solid hazardous waste container.[1][2]

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[7]

Emergency Procedures

Spills:

  • Evacuate the immediate area.

  • If the spill is outside of a fume hood, ensure the area is well-ventilated and restrict access.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite (B1170534) or sand.[3]

  • Carefully collect the absorbed material and contaminated debris into a sealed, labeled container for hazardous waste disposal.[3]

  • Clean the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[9] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[9] Seek immediate medical attention.

Disposal Plan

The disposal of this compound and any associated waste must comply with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste, including unused compound, contaminated gloves, and absorbent materials, must be collected in a dedicated, compatible, and clearly labeled hazardous waste container.[1][3] The label should include "Hazardous Waste" and the full chemical name.

  • Liquid Waste: Solutions containing this compound and solvent rinsates should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[1] Do not mix with incompatible waste streams.

2. Final Disposal:

  • All waste must be disposed of through a licensed hazardous waste disposal company.[9]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and proper disposal of the waste containers.[2][3]

  • Maintain accurate records of the amount of waste generated and the date of disposal, following your institution's guidelines.[2]

Experimental Workflow and Safety Diagram

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Management cluster_emergency Emergency Response prep1 Verify Fume Hood Operation prep2 Inspect and Don PPE prep1->prep2 prep3 Prepare Labeled Waste Containers prep2->prep3 handle1 Weighing and Transfer prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Decontaminate Equipment handle2->post1 emg_spill Spill handle2->emg_spill emg_exposure Exposure handle2->emg_exposure post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Solid & Liquid Waste post2->disp1 disp2 Store in Sealed Containers disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3 emg_spill->disp1

Caption: Workflow for the proper handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-2-pentyl-4(1H)-quinolinone
Reactant of Route 2
Reactant of Route 2
1-Methyl-2-pentyl-4(1H)-quinolinone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.